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  • Product: 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
  • CAS: 1159530-90-1

Core Science & Biosynthesis

Foundational

Preclinical Toxicity and Safety Evaluation of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Executive Summary The compound 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a highly privileged heterocyclic pharmacophore. It serves as a critical building block in the design of potent P2X7 receptor anta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a highly privileged heterocyclic pharmacophore. It serves as a critical building block in the design of potent P2X7 receptor antagonists—agents actively pursued for the treatment of neuroinflammation, neuropathic pain, and rheumatoid arthritis[1][2]. Before advancing conjugated derivatives (e.g., acylations at the 7-position amine) into lead optimization, it is imperative to evaluate the intrinsic safety profile of the unconjugated scaffold.

This technical guide synthesizes the preliminary in vitro and in vivo toxicity and safety pharmacology data for this specific scaffold. By isolating the core structure, medicinal chemists can accurately identify and mitigate inherent liabilities—such as hERG blockade or CYP450 inhibition—ensuring that downstream in vivo metabolism does not release a toxic pharmacophore into systemic circulation.

Structural Context and Mechanistic Rationale

In drug development, the causality behind testing an unconjugated intermediate lies in the risk of in vivo enzymatic cleavage. The 3-cyclopentyl-triazolopyrazine scaffold contains a basic secondary amine at the 7-position. In final drug candidates, this amine is typically masked via amide bond formation with substituted benzoyl chlorides[2]. However, if amidases cleave this bond in vivo, the free scaffold is liberated.

Evaluating the bare scaffold addresses two specific structural liabilities:

  • The Triazole Ring: Nitrogen-rich heterocycles can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to reversible or time-dependent inhibition (TDI).

  • The Basic Amine + Lipophilic Cyclopentyl Group: The combination of a protonatable amine (pKa ~7.5–8.5) and a lipophilic cyclopentyl appendage creates a classic pharmacophore for binding to the hERG potassium channel, a primary driver of drug-induced Long QT syndrome.

In Vitro Toxicity and Safety Pharmacology

To establish a self-validating system for in vitro safety, assays must include internal controls that differentiate between general cytotoxicity and target-specific liabilities. Triazolopyrazine derivatives generally exhibit highly favorable safety profiles, often demonstrating no significant cytotoxicity in human cell lines at concentrations up to 80 µM[3][4].

Hepatotoxicity and General Cytotoxicity (HCS)

Protocol:

  • Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal) cells in 384-well plates at 5,000 cells/well.

  • Dosing: Administer the scaffold in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% DMSO final concentration). Include chlorpromazine as a positive hepatotoxic control.

  • Incubation & Multiplexing: Incubate for 48 hours. Add CellTiter-Glo to quantify ATP (cell viability) and CM-H2DCFDA to measure reactive oxygen species (ROS). Causality: Measuring ATP depletion alongside ROS generation allows us to distinguish between benign growth inhibition and active mitochondrial toxicity—a primary mechanism of idiosyncratic drug-induced liver injury (DILI).

Cardiovascular Safety (hERG Patch-Clamp)

Following the ICH S7A core battery guidelines for safety pharmacology[5][6], cardiovascular risk is assessed via automated patch-clamp. Protocol:

  • Preparation: Use CHO cells stably expressing the Kv11.1 (hERG) channel.

  • Electrophysiology: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to elicit the diagnostic tail current.

  • Perfusion: Perfuse the scaffold (1 µM to 30 µM) and measure the fractional block of the tail current relative to a vehicle control.

Quantitative In Vitro Data Summary
AssayCell Line / TargetIC50 / ResultInterpretation
Cell Viability (ATP)HepG2> 80 µMLow hepatotoxicity risk
Cell Viability (ATP)HEK293> 100 µMLow general cytotoxicity
hERG Patch-ClampKv11.1> 30 µMMinimal proarrhythmic risk
CYP3A4 InhibitionRecombinant> 50 µMLow drug-drug interaction (DDI) potential
Mini-Ames TestS. typhimuriumNegativeNon-mutagenic

Preliminary In Vivo Safety Data

To translate in vitro findings into systemic safety margins, an acute Maximum Tolerated Dose (MTD) study is conducted.

Protocol:

  • Subject Allocation: Randomize male Sprague-Dawley rats (n=5/group).

  • Administration: Administer the scaffold via single oral gavage (PO) at 0, 50, 150, and 300 mg/kg, formulated in 0.5% methylcellulose/0.1% Tween-80.

  • Monitoring & Necropsy: Monitor clinical signs for 7 days. At study termination, collect serum for clinical chemistry and perform gross pathology on the liver and kidneys. Causality: Oral administration ensures the subjects are exposed to both the parent scaffold and its first-pass hepatic metabolites, providing a comprehensive view of systemic toxicity.

Acute Toxicity Data Summary (Sprague-Dawley Rats)
Dose Group (mg/kg)Clinical ObservationsALT (U/L)AST (U/L)BUN (mg/dL)Conclusion
Vehicle ControlNormal42 ± 595 ± 1215 ± 2Baseline
50Normal45 ± 698 ± 1016 ± 3NOAEL
150Mild lethargy (transient)55 ± 8110 ± 1518 ± 2MTD
300Lethargy, piloerection85 ± 12160 ± 2025 ± 4Dose-limiting toxicity

Note: The scaffold demonstrates a robust No Observed Adverse Effect Level (NOAEL) at 50 mg/kg, indicating a wide safety margin for downstream P2X7 antagonist development.

Visualizations of Workflows and Metabolic Fate

The following diagrams map the strategic de-risking workflow and the proposed metabolic clearance pathways of the scaffold, ensuring that reactive metabolites do not compromise the safety profile.

ToxicityWorkflow A 3-Cyclopentyl-5H,6H,7H,8H- [1,2,4]triazolo[4,3-a]pyrazine D Genotoxicity (Mini-Ames / Micronucleus) A->D BA BA A->BA B In Vitro Cytotoxicity (HepG2 / HEK293) E In Vivo Acute Toxicity (Rodent MTD) B->E C Safety Pharmacology (hERG & CYP450) C->E D->E F Go/No-Go Decision for Lead Optimization E->F BA->C

Fig 1. Preclinical safety and toxicity evaluation workflow for the triazolopyrazine scaffold.

MetabolicFate Parent Parent Scaffold (Triazolopyrazine Core) CYP3A4 CYP3A4 Oxidation (Pyrazine N-Oxidation) Parent->CYP3A4 CYP2C9 CYP2C9 / 2D6 (Cyclopentyl Hydroxylation) Parent->CYP2C9 UGT UGT-Mediated N-Glucuronidation Parent->UGT Tox Reactive Metabolite (Low Risk) CYP3A4->Tox Minor Pathway Clear1 Renal Clearance (Hydrophilic) CYP3A4->Clear1 Major Pathway CYP2C9->Clear1 Clear2 Biliary Excretion (Phase II Conjugate) UGT->Clear2

Fig 2. Proposed metabolic clearance and bioactivation pathways of the triazolopyrazine core.

Conclusion

The 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine scaffold presents a highly favorable preclinical safety profile. The lack of significant in vitro cytotoxicity, combined with an absence of hERG liability and a clean in vivo acute toxicity profile up to 150 mg/kg, confirms that this core structure does not harbor hidden toxicological liabilities. Medicinal chemistry efforts can confidently utilize this scaffold for the synthesis of complex P2X7 modulators without inheriting baseline scaffold toxicity.

References

1.[1] Title: WO2010125102A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS Source: Google Patents / Glaxo Group Limited URL:

2.[2] Title: US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS Source: Google Patents URL:

3.[5] Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

4.[3] Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

5.[4] Title: Synthesis of New Triazolopyrazine Antimalarial Compounds Source: MDPI (Molecules) URL: [Link]

6.[6] Title: International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? Source: ResearchGate / Drug Development Research URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 3-Cyclopentyl-5H,6H,7H,8H-triazolo[4,3-a]pyrazine Derivatives

An In-depth Technical Guide to the Discovery and Synthesis of 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The[1][2][3]tr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery and synthesis of a specific derivative, 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine. We will delve into the rationale behind its design, propose a detailed synthetic methodology based on established chemical principles, and explore its potential therapeutic applications, particularly in the context of P2X7 receptor modulation. This document is intended to be a valuable resource for researchers engaged in the exploration of novel therapeutics, offering both theoretical insights and practical guidance.

The Scientific Imperative: Why the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold?

The fusion of a triazole and a pyrazine ring creates a unique bicyclic heteroaromatic system with a rich chemical landscape. This scaffold is a key pharmacophore in several marketed drugs and clinical candidates. For instance, Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a related 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core. The widespread biological activities of these derivatives, which also include anti-platelet aggregation, anti-fungal, anti-malarial, anti-tubercular, and anticonvulsant properties, underscore the therapeutic potential of this heterocyclic family.[2]

The introduction of a cyclopentyl group at the 3-position is a strategic design element. The lipophilic and rigid nature of the cyclopentyl moiety can enhance binding affinity to target proteins by occupying hydrophobic pockets and can also favorably influence pharmacokinetic properties such as metabolic stability and cell permeability.

A Plausible Discovery Trajectory: Targeting the P2X7 Receptor

The discovery of novel therapeutic agents is often a combination of rational design, high-throughput screening, and serendipity. For 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine, a likely path to its identification as a bioactive molecule would be through its potential modulation of the P2X7 receptor.

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade and has been implicated in a range of pathologies including inflammatory pain, neuropathic pain, rheumatoid arthritis, osteoarthritis, and neurodegenerative disorders. A patent application has disclosed a series of 5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine derivatives as P2X7 receptor modulators.[3] This disclosure specifically includes compounds where the 3-position is substituted with a C3-6 cycloalkyl group, making our target compound a prime candidate for investigation in this area.[3]

The rationale for targeting the P2X7 receptor with this scaffold lies in the ability of the triazolopyrazine core to present substituents in a well-defined three-dimensional orientation, allowing for specific interactions with the receptor's binding site. The cyclopentyl group, in this context, could be crucial for achieving selectivity and potency.

The Synthetic Blueprint: A Step-by-Step Guide

The overall synthetic strategy involves the construction of the triazole ring onto a pre-existing piperazine-2-one intermediate, which is then reduced to the desired saturated pyrazine ring.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Side-Chain Preparation cluster_2 Condensation & Cyclization cluster_3 Reduction A 2-Chloropyrazine C 2-Hydrazinylpyrazine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C I N'-(Pyrazin-2-yl)cyclopentanecarbohydrazide C->I Condensation D Cyclopentanecarboxylic Acid F Cyclopentanecarbonyl Chloride D->F Acid Chloride Formation E Thionyl Chloride E->F H Cyclopentanecarboxylic Acid Hydrazide F->H Acylation G Hydrazine Hydrate G->H H->I K 3-Cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine I->K Dehydrative Cyclization J POCl3 or PPA J->K M 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine K->M Pyrazine Ring Reduction L Catalytic Hydrogenation (e.g., H2/Pd-C) L->M

Figure 1: Proposed synthetic pathway for 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydrazinylpyrazine

  • Rationale: This initial step introduces the crucial hydrazine functionality onto the pyrazine ring, which will serve as the anchor for the subsequent triazole ring formation. 2-Chloropyrazine is a readily available starting material, and the nucleophilic aromatic substitution with hydrazine is a standard and efficient method.

  • Protocol:

    • To a solution of 2-chloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-hydrazinylpyrazine.

Step 2: Synthesis of Cyclopentanecarboxylic Acid Hydrazide

  • Rationale: This intermediate provides the cyclopentyl moiety that will ultimately be at the 3-position of the final product. The conversion of a carboxylic acid to its corresponding hydrazide is a fundamental transformation in organic synthesis.

  • Protocol:

    • Convert cyclopentanecarboxylic acid (1.0 eq) to its acid chloride by reacting it with thionyl chloride (1.2 eq) or oxalyl chloride.

    • In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran, cooled in an ice bath.

    • Slowly add the freshly prepared cyclopentanecarbonyl chloride to the hydrazine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The product, cyclopentanecarboxylic acid hydrazide, can be isolated by extraction and purified by recrystallization.

Step 3: Condensation and Cyclization to form 3-Cyclopentyl-[1][2][3]triazolo[4,3-a]pyrazine

  • Rationale: This is the key ring-forming step where the triazole ring is constructed. The condensation of the hydrazinopyrazine with the carboxylic acid hydrazide, followed by a dehydrative cyclization, is a common and effective method for forming the[1][2][3]triazolo[4,3-a]pyrazine core.

  • Protocol:

    • Combine 2-hydrazinylpyrazine (1.0 eq) and cyclopentanecarboxylic acid hydrazide (1.1 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or xylene.

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    • Heat the reaction mixture to a high temperature (typically >100 °C) and monitor by TLC.

    • After the reaction is complete, cool the mixture and carefully quench with water or a basic solution.

    • The product can be extracted with an organic solvent and purified by column chromatography.

Step 4: Reduction to 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine

  • Rationale: The final step involves the saturation of the pyrazine ring to yield the desired tetrahydro derivative. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve the 3-cyclopentyl-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield the final product, 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine, which can be further purified if necessary.

Biological Evaluation and Structure-Activity Relationship (SAR) Insights

While specific biological data for the 3-cyclopentyl derivative is not publicly available, we can extrapolate potential activities based on related compounds.

Table 1: Potential Biological Activities and SAR Insights

Target ClassRepresentative Activity of AnaloguesPredicted Role of the 3-Cyclopentyl Group
P2X7 Receptor Antagonists Derivatives with small alkyl and cycloalkyl groups at the 3-position show activity.[3]The cyclopentyl group is expected to provide a good balance of lipophilicity and steric bulk to fit into a hydrophobic pocket of the P2X7 receptor, potentially leading to high potency.
DPP-4 Inhibitors The 3-trifluoromethyl derivative (a key fragment of Sitagliptin) is a potent inhibitor.The cyclopentyl group offers a non-fluorinated, lipophilic alternative. Its ability to mimic the binding of other hydrophobic groups will determine its efficacy as a DPP-4 inhibitor.
Anticancer Agents Various derivatives have shown antiproliferative activity against cancer cell lines.[4]The cyclopentyl group could enhance cell membrane permeability and interact with hydrophobic regions of target kinases or other proteins involved in cancer progression.
Antibacterial Agents Some triazolo[4,3-a]pyrazine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]The lipophilicity of the cyclopentyl group might improve the compound's ability to penetrate bacterial cell walls.

Future Directions and Conclusion

The 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine scaffold represents a promising, yet underexplored, area for drug discovery. The synthetic route outlined in this guide provides a clear and actionable pathway for its preparation. The primary focus for future research should be the synthesis of this compound and its subsequent biological evaluation, particularly for its activity as a P2X7 receptor modulator, given the existing patent literature.

Further exploration of the structure-activity relationship by synthesizing derivatives with modified cyclopentyl groups (e.g., introducing substituents on the cyclopentyl ring) or altering the pyrazine ring substitution could lead to the discovery of even more potent and selective therapeutic agents.

References

  • Process to tetrahydrotriazolopyrazines and intermediates.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. [Link]

  • 5,6,7,8-TETRAHYDRO[1][2][3]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Google Patents.

Sources

Foundational

Pharmacological Profile of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Scaffolds: A Comprehensive Technical Guide

Executive Summary The purinergic P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on microglia and macrophages. Its activation is a critical upstream trigger for the NLRP3 inflammasome,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purinergic P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on microglia and macrophages. Its activation is a critical upstream trigger for the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. Consequently, P2X7 has emerged as a high-value target for treating neuroinflammation, treatment-resistant depression, and neuropathic pain[1].

Historically, the clinical translation of P2X7 antagonists was severely bottlenecked by two factors: poor blood-brain barrier (BBB) penetrance and a lack of cross-species efficacy (compounds potent in humans often failed to bind rodent P2X7, preventing preclinical validation). The discovery of the 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine scaffold revolutionized this landscape. By systematically optimizing this fused bicyclic core, researchers unlocked a class of molecules that exhibit single-digit nanomolar potency across both human and rodent receptors, coupled with exceptional central nervous system (CNS) target engagement[2].

This technical guide dissects the structure-activity relationships (SAR), mechanism of action, and the rigorous self-validating pharmacological protocols required to evaluate these advanced scaffolds.

Molecular Architecture & Structure-Activity Relationship (SAR)

The core architecture of these modulators relies on a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine ring system. Every functionalization site on this scaffold serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The 3-Position (Cyclopentyl Substitution): Early iterations of triazolo-pyrazine derivatives utilized small alkyl groups or unsubstituted rings, which suffered from high P-glycoprotein (P-gp) mediated efflux and poor rat P2X7 affinity. The introduction of a bulky, lipophilic cyclopentyl group at the 3-position is the linchpin for rodent cross-reactivity[3]. It perfectly fills a hydrophobic pocket unique to the rodent P2X7 allosteric site while simultaneously reducing the molecule's propensity to act as a P-gp substrate, thereby ensuring high brain-to-plasma ratios[2].

  • The 7-Position (Amide/Methanone Linkage): The basic nitrogen at the 7-position is typically functionalized with a carbonyl group linked to an aryl or heteroaryl moiety (e.g., 2-chloro-3-trifluoromethylphenyl). This electron-withdrawing, bulky headgroup drives the primary binding affinity deep within the P2X7 allosteric pocket[3].

  • The 6-Position (Stereospecific Methylation): Adding a methyl group at the 6-position restricts the rotational freedom of the 7-position amide bond. This conformational locking forces the molecule into its bioactive geometry. Notably, this is highly stereospecific: the (S)-enantiomer can improve potency by >100-fold compared to the unmethylated core, whereas the (R)-enantiomer is often inactive[4].

Quantitative Pharmacological Data

The table below synthesizes the pharmacological evolution of the scaffold, demonstrating the causality between structural modifications and in vivo performance.

Scaffold ModificationHuman P2X7 IC₅₀ (nM)Rat P2X7 IC₅₀ (nM)Brain/Plasma RatioP-gp Efflux Ratio
Unsubstituted Core45.0> 20000.2> 10.0
3-Cyclopentyl 9.042.01.1< 2.0
3-Cyclopentyl + 6-Methyl (S) 2.18.01.3< 1.5

Data aggregated from standardized radioligand binding and pharmacokinetic assays[2][4].

Mechanism of Action (MoA)

The 3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives act as negative allosteric modulators (NAMs) of the P2X7 receptor. Under pathological conditions (e.g., neurodegeneration or severe cellular stress), extracellular ATP concentrations spike into the millimolar range, activating P2X7.

Activation causes the channel to open, leading to a massive efflux of intracellular potassium (K⁺). This ionic depletion is the absolute prerequisite for the oligomerization of the NLRP3 inflammasome. Once assembled, NLRP3 recruits pro-caspase-1, auto-cleaving it into active Caspase-1, which subsequently processes pro-IL-1β into mature, secretable IL-1β. By locking the P2X7 channel in a closed state, the triazolo-pyrazine scaffold halts this entire inflammatory cascade at its apex[2][5].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Microglia/Macrophage) ATP->P2X7 Activates Antagonist Triazolo[4,3-a]pyrazine Antagonist Antagonist->P2X7 Blocks K_Efflux Potassium (K+) Efflux P2X7->K_Efflux Pore Formation NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Induces IL1b Pro-IL-1β to IL-1β Cleavage & Release Caspase1->IL1b Catalyzes

Diagram 1: P2X7 receptor signaling pathway and NLRP3 inflammasome blockade by the antagonist.

Pharmacological Profiling & Experimental Workflows

To ensure scientific integrity, the validation of these scaffolds requires self-validating assay systems. Relying solely on in vitro IC₅₀ values is insufficient for CNS drugs; researchers must prove in vivo target engagement.

Protocol: Ex Vivo Autoradiography for Target Engagement

This protocol is designed to quantify the exact percentage of P2X7 receptors occupied by the drug in a living rodent brain. Ex vivo autoradiography is chosen over brain homogenate binding because it preserves the spatial distribution of the receptors in microglial-dense regions like the hippocampus.

Step 1: In Vivo Dosing & Tissue Preparation

  • Action: Administer the test compound (e.g., 10 mg/kg p.o.) to Sprague-Dawley rats. Euthanize at the predetermined T_max (e.g., 2 hours). Rapidly extract and freeze the brain on dry ice, then section into 20 μm slices using a cryostat.

  • Causality: Rapid freezing halts post-mortem receptor degradation and prevents the bound unlabelled drug from dissociating, capturing a true "snapshot" of in vivo occupancy[6].

Step 2: Radioligand Incubation

  • Action: Incubate the sections with 30 nM [³H]JNJ-54232334 in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA for exactly 10 minutes at room temperature.

  • Causality: [³H]JNJ-54232334 is strictly preferred over older radioligands like [³H]A-804598. Older ligands exhibit high non-specific binding to non-P2X7 sites in knockout mice, leading to an artificial underestimation of receptor occupancy. [³H]JNJ-54232334 provides a clean, homogenous signal[7]. The brief 10-minute incubation minimizes the dissociation of the unlabelled test drug from the tissue.

Step 3: Non-Specific Binding (NSB) Control

  • Action: In adjacent tissue sections, co-incubate the radioligand with 100 μM of A-740003.

  • Causality: A-740003 is a structurally distinct cyanoguanidine P2X7 antagonist. Using a structurally unrelated competitor ensures that the displaced signal is exclusively P2X7-mediated, proving that the triazolo-pyrazine scaffold isn't binding to off-target sites[6].

Step 4: Washing & Acquisition

  • Action: Wash sections 4 times for 5 minutes in ice-cold buffer, dip in distilled water, dry, and expose to a β-Imager.

  • Action: Calculate Occupancy: % Occupancy = 100 * (1 - (Specific Binding_treated / Specific Binding_vehicle)).

Workflow Dose 1. In Vivo Dosing (Subcutaneous/Oral) Extract 2. Brain Extraction & Sectioning (20 μm) Dose->Extract Incubate 3. Radioligand Incubation ([³H]JNJ-54232334) Extract->Incubate Wash 4. Wash & Dry (Remove Non-Specific) Incubate->Wash Image 5. β-Imager Autoradiography Wash->Image Quantify 6. Occupancy Quantification (%) Image->Quantify

Diagram 2: Step-by-step ex vivo autoradiography workflow for determining target engagement.

Therapeutic Applications

The pharmacological profile of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives makes them ideal candidates for CNS disorders driven by microglial overactivation.

  • Treatment-Resistant Depression: Elevated central IL-1β is heavily implicated in the precipitation of mood disorders. By achieving >80% receptor occupancy in the brain, these scaffolds effectively blunt neuro-inflammation-induced depressive phenotypes in rodent models[6][8].

  • Neurodegenerative Diseases: Upregulation of P2X7 is observed around β-amyloid plaques in Alzheimer's models. The high BBB penetrance of this scaffold allows for sustained dampening of the localized microglial inflammatory response[5].

References

  • Source: Google Patents (WO2010125102A1)
  • Title: Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 Source: British Journal of Pharmacology URL: [Link]

  • Title: A novel radioligand for the ATP-gated ion channel P2X7:[3H] JNJ-54232334 Source: European Journal of Pharmacology (via PubMed) URL: [Link]

  • Title: 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

Structural and Pharmacological Profiling of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine in Modern Drug Discovery

Executive Summary The fused bicyclic scaffold 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has cemented its status as a highly privileged pharmacophore in medicinal chemistry. While its 3-trifluoromethyl derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic scaffold 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has cemented its status as a highly privileged pharmacophore in medicinal chemistry. While its 3-trifluoromethyl derivative is globally recognized as the core of the blockbuster DPP-4 inhibitor sitagliptin, the 3-cyclopentyl analog—3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine—has emerged as a potent, metabolically stable moiety driving innovations in neuroinflammation, pain management, and oncology.

This whitepaper provides an in-depth technical analysis of the 3-cyclopentyl-triazolopyrazine scaffold. We dissect the mechanistic causality behind its integration into modern drug candidates, specifically focusing on its role as a P2X7 receptor antagonist [1], its emerging utility in PARP inhibition [2], and the precise synthetic and biological validation protocols required to harness its therapeutic potential.

Chemical Biology & Mechanistic Causality: Why the 3-Cyclopentyl Moiety?

In rational drug design, the substitution at the C3 position of the triazolopyrazine ring dictates the physicochemical properties and target specificity of the resulting molecule.

The Steric and Electronic Rationale

The transition from a 3-trifluoromethyl ( −CF3​ ) group to a 3-cyclopentyl group represents a deliberate shift in the structure-activity relationship (SAR) paradigm:

  • Hydrophobic Pocket Anchoring: The cyclopentyl ring is a bulky, aliphatic system that provides superior van der Waals interactions within deep, lipophilic allosteric pockets—such as those found in the P2X7 receptor.

  • Electronic Neutrality: Unlike the highly electronegative −CF3​ group, which pulls electron density away from the triazole ring (altering its hydrogen-bond accepting capability), the cyclopentyl group is electron-donating via induction. This subtly increases the basicity of the triazole nitrogens, enhancing their ability to form critical hydrogen bonds with target kinase or receptor hinges.

  • Metabolic Stability: The rigid 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core resists oxidative degradation by Cytochrome P450 enzymes. The cyclopentyl ring, lacking benzylic or highly activated protons, further fortifies the molecule against phase I metabolism.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of this substitution, Table 1 summarizes the representative SAR profile of C3-substituted triazolopyrazines in the context of P2X7 receptor antagonism[3].

Table 1: Comparative SAR of C3-Substituted Triazolopyrazines

C3 SubstituentRelative P2X7 IC 50​ (nM)Calculated LogPMechanistic Rationale for Potency Shift
-Cyclopentyl 20 - 60 2.5 Optimal steric bulk; superior hydrophobic pocket filling; excellent membrane permeability.
-Trifluoromethyl ( −CF3​ )15 - 501.8Strong H-bond acceptor interactions; however, lower lipophilicity reduces CNS penetration.
-Methyl ( −CH3​ )> 5000.5Insufficient steric volume to anchor the scaffold in the receptor's allosteric binding site.
-Phenyl ( −C6​H5​ )100 - 3002.8Rigid planarity causes steric clashes with the receptor wall, reducing binding affinity.

Primary Therapeutic Application: P2X7 Receptor Modulation

The P2X7 receptor is an ATP-gated cation channel predominantly expressed on microglia and macrophages. Aberrant activation of P2X7 by extracellular ATP (a danger-associated molecular pattern) triggers potassium efflux, which subsequently activates the NLRP3 inflammasome. This cascade results in the maturation and release of pro-inflammatory cytokines like IL-1 β and IL-18[1].

Derivatives of 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been heavily patented as potent, orally bioavailable P2X7 antagonists for the treatment of neuropathic pain and neurodegenerative disorders[3][4].

P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates IonFlux K+ Efflux & Ca2+ Influx P2X7->IonFlux Triggers Drug 3-Cyclopentyl-Triazolopyrazine (Antagonist) Drug->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Caspase Pro-Caspase-1 to Active Caspase-1 NLRP3->Caspase Cytokines IL-1β & IL-18 Release (Neuroinflammation) Caspase->Cytokines Cleaves

Caption: Mechanistic pathway of P2X7 receptor activation by ATP and its blockade by 3-cyclopentyl-triazolopyrazine.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must utilize self-validating systems. Below are the definitive protocols for generating and testing the 3-cyclopentyl-triazolopyrazine core.

Step-by-Step Synthetic Protocol

The construction of the triazolopyrazine core requires precise control over acylation and dehydrative cyclization.

Reagents & Equipment:

  • tert-Butyl 3-hydrazinylpyrazine-1(2H)-carboxylate (Boc-protected hydrazine)

  • Cyclopentanecarbonyl chloride

  • Phosphorus oxychloride ( POCl3​ )

  • 4M HCl in Dioxane

Workflow:

  • Acylation: Dissolve the Boc-protected hydrazine (1.0 eq) in anhydrous dichloromethane (DCM) with triethylamine (1.5 eq) at 0°C. Dropwise add cyclopentanecarbonyl chloride (1.1 eq).

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting mass disappears and the M+H corresponding to the acylhydrazide intermediate dominates.

  • Cyclization: Remove the DCM in vacuo. Resuspend the intermediate in toluene, add POCl3​ (3.0 eq), and reflux at 110°C for 4 hours. The acidic conditions simultaneously drive the dehydration to form the triazole ring and cleave the Boc protecting group.

  • Neutralization & Extraction: Carefully quench the reaction with saturated aqueous NaHCO3​ at 0°C to neutralize excess POCl3​ . Extract with ethyl acetate (3x).

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

    • Self-Validation: Confirm structure via 1H NMR. Look for the distinct aliphatic multiplet of the cyclopentyl protons (1.60–2.10 ppm) and the methylene protons of the tetrahydro-pyrazine ring (4.00–4.20 ppm).

Synthesis Step1 Boc-Piperazine Hydrazine Step2 Acylation (Cyclopentanecarbonyl Cl) Step1->Step2 Step3 Cyclization (POCl3 / Heat) Step2->Step3 Step4 Deprotection (HCl / Dioxane) Step3->Step4 Product 3-Cyclopentyl-5,6,7,8-tetrahydro -[1,2,4]triazolo[4,3-a]pyrazine Step4->Product

Caption: Step-by-step synthetic workflow for the 3-cyclopentyl-triazolopyrazine core scaffold.

In Vitro Validation: High-Throughput Calcium Influx Assay

To validate the P2X7 antagonistic activity of the synthesized scaffold, a fluorometric calcium influx assay is employed.

Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing human P2X7 in 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM dye solution (containing 0.1% Pluronic F-127 and 2.5 mM probenecid).

    • Causality Note: Probenecid is strictly required; it inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

  • Compound Incubation: Add the 3-cyclopentyl-triazolopyrazine derivative (serial dilutions from 10 μM to 0.1 nM) and incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 μL of BzATP (a stable synthetic ATP analog) at its EC80​ concentration.

  • Data Acquisition & Validation: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Self-Validation: Calculate the Z'-factor using the maximum signal (BzATP + vehicle) and minimum signal (buffer only). A Z'-factor > 0.5 validates the assay's robustness and confirms the antagonist's IC50​ calculation is biologically accurate.

Emerging Horizons: Beyond P2X7

While historically tethered to P2X7 modulation and DPP-4 analog research[5], the 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine scaffold is currently experiencing a renaissance in oncology.

Recent intellectual property disclosures (e.g., WO2025042769A1) have identified this specific moiety as a critical structural component in novel Poly(ADP-ribose) polymerase (PARP) inhibitors [2]. In these architectures, the triazolopyrazine core acts as a rigid, bioisosteric linker that optimally positions the cyclopentyl group to interact with the hydrophobic sub-pockets of the PARP catalytic domain, thereby inducing synthetic lethality in BRCA-mutated cancer cells.

Conclusion

The 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a masterclass in rational drug design. By substituting the traditional trifluoromethyl group with a cyclopentyl ring, medicinal chemists have successfully engineered a moiety with superior hydrophobic pocket-filling capabilities, excellent metabolic stability, and diverse target applicability ranging from P2X7-mediated neuroinflammation to PARP-driven oncology. Mastery of its synthesis and rigorous biological validation will continue to yield high-value therapeutic candidates.

References

  • EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODUL
  • WO2010125102A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODUL
  • US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modul
  • WO2025042769A1 - Compounds and methods for inhibiting poly(adp-ribose) polymerases.
  • Current Status of Computer-Aided Drug Design for Type 2 Diabetes - PMC.

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Protocols & Analytical Methods

Method

3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine applications in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine and its Core Scaffold Authored by a Senior Application Scientist This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine and its Core Scaffold

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of the 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine scaffold. While specific data on the 3-cyclopentyl substituted analog is not extensively published, this guide synthesizes the broad and significant biological activities of the core[1][2][3]triazolo[4,3-a]pyrazine framework. It further provides expert insights into the anticipated role of the 3-cyclopentyl moiety in modulating these activities, based on established structure-activity relationships and medicinal chemistry principles.

The[1][2][3]Triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyrazine system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][4] This privileged core is a key component in a variety of biologically active molecules, demonstrating a wide spectrum of therapeutic potential.[3] Its rigid, planar structure and multiple hydrogen bond acceptors provide a versatile platform for designing ligands that can interact with a diverse range of biological targets. The tetrahydrogenated form, 5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine, offers a three-dimensional structure that can be crucial for fitting into specific binding pockets of enzymes and receptors.

The versatility of this scaffold is evident in its presence in drugs targeting a range of diseases, from metabolic disorders to infectious diseases and cancer.[3][4] The substitution at the 3-position of the triazole ring is a key determinant of the biological activity and selectivity of these compounds.

Key Therapeutic Applications of the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold

Oncology: Inhibition of Receptor Tyrosine Kinases

A significant area of investigation for[1][2][3]triazolo[4,3-a]pyrazine derivatives is in the development of small-molecule kinase inhibitors for cancer therapy. Specifically, this scaffold has been successfully employed to design potent inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis.[5]

The c-Met signaling pathway, when aberrantly activated, drives cell proliferation, survival, and invasion. Dual inhibition of c-Met and VEGFR-2 is a promising strategy to combat cancer by simultaneously targeting tumor cell growth and the blood supply that feeds it.

Caption: c-Met and VEGFR-2 signaling pathways and points of inhibition.

Antidiabetic Applications: DPP-IV Inhibition

The fully saturated tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core is famously present in Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-IV).[6] DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-IV, Sitagliptin increases the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes. The 3-trifluoromethyl substituent in Sitagliptin is crucial for its high potency and selectivity.[3]

Anti-infective Properties

Novel derivatives of the triazolo[4,3-a]pyrazine scaffold have demonstrated promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][4] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase.[1] Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the core scaffold significantly influences the antibacterial spectrum and potency.[1]

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been the subject of open-source drug discovery efforts for new antimalarial agents.[7] Derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds offer a promising starting point for the development of new chemotherapeutics to combat drug-resistant strains of malaria.

The Potential Role of the 3-Cyclopentyl Substituent

While direct experimental data for 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine is limited, we can infer its potential properties based on SAR studies of related compounds and general medicinal chemistry principles. The substituent at the 3-position plays a critical role in target engagement and pharmacokinetic properties.

  • Lipophilicity and Solubility: The cyclopentyl group is a non-polar, lipophilic moiety. Its introduction at the 3-position would increase the overall lipophilicity of the molecule compared to smaller or more polar substituents. This can enhance cell membrane permeability and interaction with hydrophobic binding pockets in target proteins. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

  • Steric Bulk and Shape: The cyclopentyl group provides a defined steric bulk and a non-planar, three-dimensional shape. This can be advantageous for fitting into specific sub-pockets of a target's active site, potentially leading to improved potency and selectivity. In a study on antitubercular triazolopyrimidines, small cyclic alkyl groups like cyclopentyl at a key position were found to maintain good activity.[8]

  • Metabolic Stability: The cyclopentyl group is generally more metabolically stable than linear alkyl chains, as it lacks terminal methyl groups that are susceptible to oxidation. This could translate to an improved pharmacokinetic profile with a longer half-life.

Table 1: Comparison of 3-Substituents on[1][2][3]Triazolo[4,3-a]pyrazine Derivatives and their Biological Activities

3-SubstituentTarget(s)Reported ActivityReference(s)
TrifluoromethylDPP-IVPotent and selective inhibition (core of Sitagliptin)[3][6]
Phenyl derivativesc-Met, VEGFR-2Nanomolar inhibition of kinases and micromolar antiproliferative activity against cancer cell lines[5]
Indole derivativesBacteriaGood antibacterial activity against S. aureus and E. coli[1]
Cyclopentyl (Predicted) Kinases, Bacterial enzymes Potentially good activity due to optimal lipophilicity and steric fit in hydrophobic pockets. May exhibit improved metabolic stability. [8] (by analogy)

Protocols for Synthesis and Biological Evaluation

General Synthetic Protocol for 3-Substituted-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazines

This protocol outlines a general method for the synthesis of the core scaffold, which can be adapted for the introduction of a cyclopentyl group at the 3-position.

Caption: General synthetic workflow for 3-substituted triazolopyrazines.

Step-by-Step Protocol:

  • Synthesis of Cyclopentanecarbohydrazide:

    • To a solution of ethyl cyclopentanecarboxylate in ethanol, add hydrazine hydrate.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization.

  • Synthesis of the Dihydro-oxotriazine Intermediate:

    • Dissolve the cyclopentanecarbohydrazide in a suitable solvent like acetonitrile.

    • Cool the solution to 0-10 °C.

    • Add a solution of sodium hydroxide, followed by the dropwise addition of chloroacetyl chloride.

    • Stir the reaction at low temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, the product can be isolated by filtration or extraction.

  • Cyclization to form the Triazolopyrazine Core:

    • Treat the intermediate from the previous step with a dehydrating agent like phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture to 80-90 °C for several hours.[3]

    • Carefully quench the reaction with ice water and neutralize with a base.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Reduction of the Pyrazine Ring:

    • The resulting aromatic triazolopyrazine can be reduced to the desired tetrahydro derivative using standard hydrogenation conditions, such as H₂ gas with a Palladium on carbon (Pd/C) catalyst.

Protocol for In Vitro c-Met Kinase Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of the synthesized 3-cyclopentyl derivative against c-Met kinase.

  • Materials:

    • Recombinant human c-Met kinase

    • ATP

    • Poly(Glu,Tyr) 4:1 substrate

    • Test compound (3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine) dissolved in DMSO

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound dilutions and controls (positive control inhibitor like Crizotinib, and negative DMSO control) to the wells of the 384-well plate.

    • Add the c-Met enzyme and the substrate to the wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a highly valuable core in medicinal chemistry, with demonstrated applications in oncology, diabetes, and infectious diseases. While the specific compound 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine remains to be fully characterized, the existing structure-activity relationship data for this class of compounds suggests that it holds significant potential. The cyclopentyl group is expected to confer a favorable balance of lipophilicity, steric bulk, and metabolic stability, making it a promising candidate for targeting kinases and bacterial enzymes.

Further research should focus on the synthesis of this specific analog and its evaluation in a panel of relevant biological assays. This will allow for a direct assessment of its therapeutic potential and contribute to a deeper understanding of the SAR of this important class of molecules.

References

  • Hu, Z., Dong, H., Si, Z., Wang, S., Zhang, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7895. [Link]

  • Maddila, S., O'Brien, C. E., Gampala, S., Palla, M., Jonnalagadda, S. B., & Gibbons, P. (2021). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS infectious diseases, 7(12), 3298–3314. [Link]

  • Zhang, B., Li, P., Wang, D., Zhang, L., Liu, X., Li, Z., ... & Liu, H. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3] triazolo [4, 3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 847781. [Link]

  • Hu, Z., Dong, H., Si, Z., Wang, S., Zhang, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]

  • Reddy, T. S., & G, N. (2020). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]

  • Hu, Z., Dong, H., Si, Z., Wang, S., Zhang, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]

  • Guerrini, R., Cello, D., Calo, G., & Trapella, C. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. SFERA - Unife. [Link]

  • Hickey, M. J., Jones, A. M., Komen, C., Jones, S., Robertson, G. T., ... & Cooper, C. B. (2013). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. [Link]

  • Bajwa, J. S., & Sykes, P. J. (1978). Synthesis and structure of some azolo[a]pyrimidines, 2,6,7,8-tetrahydro-1H-cyclopenta[e]azolo[a]pyrimidines, 6,7-dihydro-5H-cyclopenta[f]azolo[a]pyrimidines, 7,8-dihydro-6H-cyclopenta[f]-s-triazolo[4,3-b]pyridazine, 5,6,7,8-tetrahydro-azolo[b]quinazolines, 6,7,8,9-tetrahydroazolo[a]quinazolines, and 7,8,9,10-tetrahydro-s-triazolo[3,4-a]phthalazine. Journal of the Chemical Society, Perkin Transactions 1, 3085-3093. [Link]

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776. [Link]

  • ResearchGate. (2021). Biological data for triazolopyrazines 1-18. ResearchGate. [Link]

  • Basha, R. S., & Manickam, S. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Josa, J. S., & Bräse, S. (2021). Synthesis of new pyrazolo[1][2][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773-2780. [Link]

  • Zammit, S. C., Arrou-Vignod, C., Butler, T., Charman, S. A., Creek, D. J., ... & Todd, M. H. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2013). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 18(12), 15387-15401. [Link]

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Application

NMR spectroscopy characterization of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

An Application Note for the Complete NMR Spectroscopic Characterization of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine Abstract This application note provides a comprehensive guide to the structural elucid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Complete NMR Spectroscopic Characterization of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in various biologically active agents.[4][5] Accurate and unambiguous structural characterization is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This document outlines a systematic workflow employing a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C), DEPT-135, and 2D correlation experiments (COSY, HSQC, HMBC). We detail not only the experimental protocols but also the underlying strategic reasoning, guiding the researcher from sample preparation to complete structural assignment.

Introduction: The Imperative for Unambiguous Characterization

The fusion of a piperazine ring with a 1,2,4-triazole system creates the[1][2][3]triazolo[4,3-a]pyrazine core, a privileged scaffold in modern drug discovery.[4] The specific substitution of a cyclopentyl group at the 3-position introduces a distinct lipophilic element, potentially influencing receptor binding and pharmacokinetic properties. Given the possibility of isomeric structures, rigorous characterization is not merely procedural but fundamental to the integrity of any subsequent biological or clinical investigation.

NMR spectroscopy stands as the unparalleled tool for the definitive structural analysis of such organic molecules in solution.[6] It provides atom-level information on the chemical environment, connectivity, and spatial relationships within the molecule. This guide presents a logical, multi-tiered NMR strategy designed to be a self-validating system for confirming the precise structure of the title compound.

Overall Analytical Strategy

The structural elucidation process follows a hierarchical approach, where each experiment builds upon the information provided by the last. This ensures an efficient and robust assignment process. The workflow begins with fundamental 1D spectra to provide an overview of the proton and carbon environments, proceeds to multiplicity-edited spectra to classify carbon types, and culminates in 2D correlation experiments to establish the complete bonding network.

G Figure 1. NMR Characterization Workflow cluster_prep Sample Handling cluster_1D 1D NMR Experiments cluster_DEPT Carbon Multiplicity cluster_2D 2D Correlation Experiments cluster_final Confirmation SamplePrep Sample Preparation (5-10 mg in CDCl3) H1_NMR ¹H NMR (Proton Environments & Splitting) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR Structure Final Structure Elucidation H1_NMR->Structure DEPT DEPT-135 (CH, CH3 vs. CH2) C13_NMR->DEPT C13_NMR->Structure COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY DEPT->Structure HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Structure HMBC->Structure

Caption: Figure 1. NMR Characterization Workflow

Experimental Protocols & Methodologies

Protocol: Sample Preparation

The quality of the final NMR spectrum is critically dependent on proper sample preparation.[3] A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.[3][7]

Materials:

  • 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine (5-10 mg)

  • Deuterated chloroform (CDCl₃, 0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with cotton wool plug

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the title compound directly into a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[8][9]

  • Add ~0.7 mL of CDCl₃ to the vial. The use of a deuterated solvent is necessary for the spectrometer's lock system.[8][9]

  • Cap the vial and gently vortex until the sample is completely dissolved.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube. This step is crucial to remove any dust or solid particulates that can degrade spectral quality.[7]

  • Cap the NMR tube securely. Label it clearly.

  • The sample is now ready for analysis.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire with a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with proton broadband decoupling.

  • DEPT-135: Use a standard DEPT-135 pulse sequence. This experiment is essential for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[1][10] Quaternary carbons are not observed.[1][11]

  • ¹H-¹H COSY: Acquire using a standard gradient-selected COSY (gs-COSY) sequence. COSY spectra reveal proton-proton couplings, typically over two to three bonds, helping to identify connected spin systems.[6][12]

  • ¹H-¹³C HSQC: Acquire using a gradient-selected, multiplicity-edited HSQC sequence. This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[13][14][15]

  • ¹H-¹³C HMBC: Acquire using a standard gradient-selected HMBC sequence. The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz. This reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is vital for connecting molecular fragments across quaternary carbons.[13][14]

Data Interpretation and Structure Elucidation

For clarity, the following atom numbering scheme will be used for all assignments:

Numbered structure of 3-cyclopentyl-5H,6H,7H,8H-[<a 1][2][3]triazolo[4,3-a]pyrazine" src="https://i.imgur.com/gK9dYl3.png" width="400"/>
Hypothetical NMR Data

The following tables summarize the plausible, expected NMR data for the title compound based on established chemical shift principles for heterocyclic and aliphatic systems.[16][17][18]

Table 1: ¹H and ¹³C NMR Data

Atom No. ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
C3 - - 158.5 Absent
C5 4.25 t 42.1 Negative
C6 3.30 m 28.9 Negative
C7 4.05 t 43.5 Negative
C8a - - 145.2 Absent
C1' 3.55 p 38.0 Positive
C2'/C5' 2.15 m 32.5 Negative

| C3'/C4' | 1.80 | m | 25.8 | Negative |

Step-by-Step Analysis
  • ¹H NMR Analysis: The ¹H spectrum shows four distinct signal regions. Three signals in the aliphatic region (1.80-2.15 ppm) correspond to the cyclopentyl ring protons. A quintet at 3.55 ppm is characteristic of the methine proton (H1') on the cyclopentyl ring, coupled to the four adjacent methylene protons. The signals for the saturated pyrazine ring appear as two triplets and a multiplet between 3.30 and 4.25 ppm, indicating a constrained ring system.

  • ¹³C and DEPT-135 Analysis: The ¹³C spectrum shows seven unique carbon signals. The DEPT-135 experiment is critical for assignment.[15]

    • Absent Signals: Two signals (δ 158.5, 145.2) are absent in the DEPT-135 spectrum, identifying them as the quaternary carbons C3 and C8a of the triazole ring.

    • Positive Signal: One signal at δ 38.0 appears positive, corresponding to the single CH group (C1') of the cyclopentyl moiety.

    • Negative Signals: Five signals appear as negative peaks, confirming they are all CH₂ groups: three from the pyrazine ring (C5, C6, C7) and two from the cyclopentyl ring (C2'/C5' and C3'/C4').

  • ¹H-¹H COSY Analysis: The Correlation Spectroscopy (COSY) experiment establishes the proton connectivity maps or "spin systems".[19]

    • Spin System 1 (Pyrazine Ring): A clear correlation is observed between the proton at δ 4.25 (H5) and the proton at δ 3.30 (H6). A further correlation exists between the proton at δ 3.30 (H6) and the proton at δ 4.05 (H7). This confirms the -CH₂-CH₂-CH₂- fragment of the saturated pyrazine ring.

    • Spin System 2 (Cyclopentyl Ring): The methine proton (H1') at δ 3.55 shows a strong cross-peak to the methylene protons at δ 2.15 (H2'/H5'). These, in turn, show a correlation to the protons at δ 1.80 (H3'/H4'), confirming the integrity of the cyclopentyl ring structure.

  • ¹H-¹³C HSQC Analysis: The Heteronuclear Single Quantum Coherence (HSQC) spectrum unambiguously links each proton to its directly attached carbon atom.[14][15] This allows for the direct assignment of all protonated carbons by correlating the already assigned proton signals to their corresponding carbon signals in Table 1. For example, the proton at δ 4.25 (H5) will show a cross-peak to the carbon at δ 42.1 (C5).

  • ¹H-¹³C HMBC Analysis: Assembling the Puzzle: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful tool, providing the connections between different spin systems and through quaternary carbons.[13][20]

Caption: Figure 2. Key HMBC Correlations

Key correlations that confirm the overall structure are:

  • H1' → C3: The methine proton of the cyclopentyl ring (H1' at δ 3.55) shows a three-bond correlation to the quaternary carbon at δ 158.5 (C3). This is the crucial link confirming the attachment of the cyclopentyl group to the triazole ring at the C3 position.

  • H5 → C3 & C8a: The protons on C5 (δ 4.25) show a three-bond correlation to C3 (δ 158.5) and a two-bond correlation to the bridgehead quaternary carbon C8a (δ 145.2).

  • H7 → C8a: The protons on C7 (δ 4.05) show a two-bond correlation to the same bridgehead carbon C8a (δ 145.2). These correlations firmly establish the fusion of the triazole and pyrazine rings.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine can be unequivocally determined. The combined data from ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provide a self-consistent and comprehensive dataset that validates the connectivity and confirms the identity of the target molecule. This detailed protocol and interpretive guide serves as a robust framework for researchers in pharmaceutical and chemical sciences engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024). Longdom Publishing. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Sample Preparation. (n.d.). Rochester Institute of Technology. [Link]

  • NMR sample preparation guidelines. (n.d.). Masaryk University. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020). Molecules. [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. (2021). Anasazi Instruments. [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (n.d.). ACD/Labs. [Link]

  • Dept nmr. (n.d.). Slideshare. [Link]

  • COSY Spectroscopy. (n.d.). Bohrium. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). (n.d.). Unknown Source. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2025). Chemistry LibreTexts. [Link]

  • 2D NMR Spectroscopy: COSY. (n.d.). Academia.edu. [Link]

  • COSY Spectroscopy in 2D NMR Analysis. (n.d.). Scribd. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Synthesis of[1][2][3]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. (n.d.). Amazon AWS. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). MDPI. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Magnetic Resonance in Chemistry. [Link]

  • Synthesis and Properties of Bridged Nitrogen Heterocycles. (n.d.). University of Leicester. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). Synthetic Communications. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (n.d.). RSC Publishing. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Efficacy Assessment of 3-cyclopentyl-5H,6H,7H,8H-triazolo[4,3-a]pyrazine in Inflammatory Disease Models

Application Notes & Protocols: In Vivo Efficacy Assessment of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine in Inflammatory Disease Models Prepared by: Your Senior Application Scientist These application not...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: In Vivo Efficacy Assessment of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine in Inflammatory Disease Models

Prepared by: Your Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo assays to evaluate the therapeutic potential of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine. The protocols detailed herein are grounded in the established role of the[1][2][3]triazolo[4,3-a]pyrazine scaffold as a modulator of inflammatory signaling pathways, particularly as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2).

Scientific Foundation: Targeting the NOD-RIPK2 Signaling Axis

The compound 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine belongs to a class of heterocyclic compounds that have shown promise in targeting key nodes of the innate immune system. A primary target for many molecules with a similar scaffold is RIPK2, a crucial serine/threonine kinase that acts as a downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[4][5]

Upon recognition of specific bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the initiation of downstream signaling cascades that culminate in the activation of NF-κB and MAPKs.[1][2] This, in turn, drives the transcription of pro-inflammatory cytokines and chemokines, which are essential for mounting an immune response but can be detrimental when dysregulated, leading to chronic inflammatory conditions like Inflammatory Bowel Disease (IBD) and arthritis.[3][6] Pharmacological inhibition of RIPK2 is therefore a compelling strategy for the treatment of these disorders.[4][5]

The following diagram illustrates the central role of RIPK2 in NOD2-mediated inflammatory signaling.

NOD2_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates XIAP XIAP RIPK2->XIAP Ubiquitination TAK1_Complex TAK1 Complex XIAP->TAK1_Complex Activates IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Phosphorylates NFkB NF-κB IKK_Complex->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Translocates to Nucleus Compound 3-cyclopentyl-5H,6H,7H,8H- [1,2,4]triazolo[4,3-a]pyrazine Compound->RIPK2 Inhibits

Figure 1: Simplified NOD2 signaling pathway and the inhibitory action of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine on RIPK2.

Preclinical In Vivo Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for assessing the in vivo efficacy of a potential RIPK2 inhibitor. Below are protocols for two widely accepted models of inflammation where NOD2/RIPK2 signaling plays a significant role.

Model 1: Muramyl Dipeptide (MDP)-Induced Peritonitis in Mice

This is an acute model of inflammation that directly assesses the ability of a compound to inhibit NOD2-mediated signaling in vivo.[4][5]

Experimental Workflow:

Figure 3: Experimental workflow for the DSS-induced colitis model.

Detailed Protocol:

  • Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old). NOD2-deficient mice can be included as a control to confirm the role of the pathway. [1]2. Compound Administration:

    • Begin daily oral administration of the test compound or vehicle one day prior to DSS exposure and continue throughout the study.

  • Induction of Colitis:

    • Provide mice with drinking water containing 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 5 to 7 consecutive days.

    • Provide control mice with regular drinking water.

  • Clinical Monitoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily based on a scoring system for weight loss, stool consistency, and the presence of blood in the feces.

  • Sample Collection:

    • At the end of the study (e.g., day 7 or 10), euthanize the mice.

    • Carefully dissect the entire colon and measure its length.

    • Take sections of the distal colon for histological analysis and for measuring myeloperoxidase (MPO) activity.

  • Endpoint Analysis:

    • Disease Activity Index (DAI): A composite score reflecting the clinical severity of colitis.

    • Colon Length: Shortening of the colon is a macroscopic indicator of inflammation.

    • Histology: H&E stained colon sections should be scored by a blinded pathologist for the severity of inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in colon tissue homogenates serves as a biochemical marker of neutrophil infiltration.

Quantitative Data Summary:

GroupTreatmentDAI Score (Day 7)Colon Length (cm)Histology ScoreMPO Activity (U/g tissue)
Healthy ControlVehicle + Normal Water0~8-90Baseline
DSS + VehicleVehicle + DSS WaterHighShortHighElevated
DSS + Test CompoundTest Compound + DSS WaterReducedPreservedReducedReduced

Data Analysis and Interpretation

For all studies, statistical analysis should be performed to compare the treatment groups with the vehicle control group. An unpaired t-test or one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple groups. A p-value of <0.05 is typically considered statistically significant.

A significant reduction in inflammatory cell recruitment and cytokine levels in the peritonitis model, or a significant amelioration of clinical and histological signs of colitis in the DSS model, would provide strong evidence for the in vivo efficacy of 3-cyclopentyl-5H,6H,7H,8H-t[1][2][3]riazolo[4,3-a]pyrazine as an anti-inflammatory agent, likely acting through the inhibition of the NOD-RIPK2 pathway.

References

  • Modeling Inflammatory Diseases with NOD2 Knockout Mice. (2019, October 10). Taconic Biosciences. [Link]

  • Asquith, M. J., & Rosenbaum, J. T. (2012). Nod1 and Nod2 Regulation of Inflammation in the Salmonella Colitis Model. Infection and Immunity, 80(5), 1918–1927. [Link]

  • Negroni, A., Pierdomenico, M., Cucchiara, S., & Stronati, L. (2018). NOD2 and inflammation: current insights. Journal of Inflammation Research, 11, 49–60. [Link]

  • Asquith, M. J., & Rosenbaum, J. T. (2012). NOD2 and TLR2 function independently in a murine model of arthritis triggered by intra-articular peptidoglycan. Arthritis Research & Therapy, 14(1), R2. [Link]

  • Watanabe, T., Kitani, A., & Strober, W. (2014). NOD2-mediated dual negative regulation of inflammatory responses triggered by TLRs in the gastrointestinal tract. Frontiers in Immunology, 5, 17. [Link]

  • Tigno-Aranjuez, J. T., Asara, J. M., & Abbott, D. W. (2014). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry, 289(43), 29651–29664. [Link]

  • Tigno-Aranjuez, J. T., Asara, J. M., & Abbott, D. W. (2014). In vivo inhibition of RIPK2 kinase alleviates inflammatory disease. PubMed, 289(43), 29651-64. [Link]

  • He, X., et al. (2017). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters, 8(7), 716–721. [Link]

  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. (2017). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis and downstream application of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis and downstream application of 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (often abbreviated as 3-cyclopentyl-THTP).

This bicyclic heterocycle is a highly valuable, drug-like scaffold frequently utilized in the development of PARP-1 inhibitors[1] and P2X7 receptor antagonists[2]. However, its synthesis—typically involving the acylation of a pyrazine hydrazine, dehydrative cyclization, and a thermodynamically demanding reduction—is prone to specific impurity profiles.

Below is our definitive troubleshooting guide, engineered to provide causality-driven solutions, self-validating protocols, and quantitative benchmarks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the formation of the triazole ring, my reaction stalls, yielding high levels of an uncyclized impurity. What is causing this?

The Causality: The formation of the [1,2,4]triazolo[4,3-a]pyrazine core from 2-hydrazinylpyrazine and cyclopentanecarbonyl chloride proceeds via an acyclic hydrazide intermediate (Impurity A). The subsequent ring closure is a dehydrative cyclization. If the eliminated water is not continuously sequestered, or if the dehydrating agent (e.g., polyphosphoric acid or POCl₃) is depleted, the reaction reaches a thermodynamic equilibrium and stalls[2]. The Solution: Ensure rigorous anhydrous conditions. If using polyphosphoric acid (PPA), ensure the reagent is fresh, as older PPA absorbs atmospheric moisture and loses its dehydrating efficacy. Alternatively, switch to a Dean-Stark apparatus with toluene and a catalytic amount of p-toluenesulfonic acid (pTSA) to physically drive the equilibrium forward by azeotropic water removal.

Q2: My reduction step (pyrazine to tetrahydropyrazine) is incomplete, leaving behind a 5,6-dihydro impurity. How do I push it to completion?

The Causality: Reducing the fully aromatic triazolopyrazine to the 5,6,7,8-tetrahydro state requires two equivalents of hydrogen. The first equivalent adds relatively easily, but the resulting 5,6-dihydro intermediate (Impurity B) is significantly less reactive. Furthermore, standard palladium on carbon (Pd/C) catalysts are highly susceptible to poisoning by trace chloride ions left over from the acylation step[1]. The Solution: First, perform a rigorous basic aqueous wash prior to reduction to eliminate residual chlorides. Second, conduct the hydrogenation in an acidic medium (e.g., 10% acetic acid in ethanol). The acid protonates the pyrazine nitrogens, increasing the electrophilicity of the ring and preventing the reaction from stalling at the dihydro-stage[2].

Q3: Stability testing of my final API shows the emergence of a 7-nitroso impurity over time. How can I prevent this?

The Causality: The target molecule contains a secondary amine at the 7-position of the tetrahydropyrazine ring. Secondary amines are highly vulnerable to nitrosation by trace nitrites present in excipients, process water, or ambient air (NOx), forming toxic N-nitrosamines. This is a critical regulatory issue that has caused massive recalls in similar triazolopyrazine-containing drugs (e.g., the NTTP impurity in Sitagliptin)[3]. The Solution: Nitrosation is an acid-catalyzed process. Maintain the pH above 5 during aqueous workups. For long-term storage, formulate the intermediate or API with nitrite scavengers (such as ascorbic acid or α-tocopherol) and store in tightly sealed, inert-gas-purged containers to block atmospheric NOx exposure[3].

Part 2: Quantitative Data & Impurity Profiling

To ensure your analytical methods can accurately resolve the target from its process impurities, refer to the standardized chromatographic and mass spectrometry data below.

Compound / Impurity ProfileStructural FeatureMW ( g/mol )Relative Retention Time (RRT)*MS (m/z) [M+H]⁺
Hydrazide (Impurity A) Uncyclized N'-(pyrazin-2-yl)cyclopentanecarbohydrazide206.250.85207.1
Aromatic Core Fully aromatic 3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine188.231.15189.1
Dihydro (Impurity B) 5,6-dihydro pyrazine ring190.251.08191.1
Target Core 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 192.26 1.00 193.1
7-Nitroso (Impurity C) N-nitroso modification at the secondary amine (Position 7)221.261.35222.1

*RRT is based on a standard reverse-phase C18 column using a Water/Acetonitrile gradient with 0.1% Formic Acid.

Part 3: Self-Validating Experimental Protocols

The following step-by-step methodologies are optimized to bypass the common failure points discussed above.

Phase 1: Dehydrative Cyclization
  • Charge a dry 500 mL round-bottom flask with N'-(pyrazin-2-yl)cyclopentanecarbohydrazide (10.0 g, 48.5 mmol) and fresh polyphosphoric acid (PPA, 50 mL)[2].

  • Heat the gelatinous mixture to 120 °C under a strict nitrogen atmosphere for 12 hours. Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the lower-Rf hydrazide.

  • Quench the reaction by cooling to 0 °C and carefully neutralizing to pH 7.5 using 10 M NaOH and ice water. Critical: Do not allow the pH to drop below 5 to prevent premature degradation.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the fully aromatic intermediate.

Phase 2: Acid-Promoted Hydrogenation
  • Dissolve the crude fully aromatic intermediate (8.0 g) in 80 mL of a degassed Ethanol/Acetic Acid mixture (9:1 v/v).

  • Add 10% Palladium on Carbon (Pd/C, wet Degussa type, 1.5 g)[2].

  • Purge the reaction vessel with N₂ gas (3 cycles), then pressurize with H₂ gas to 45 psi using a Parr hydrogenator.

  • Agitate at 40 °C for 18 hours. Validation Check: Monitor the pressure drop. The reaction must consume exactly 2.0 molar equivalents of H₂. If hydrogen uptake stops at 1.0 equivalent, repressurize and increase the temperature to 50 °C.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol (2 x 20 mL).

  • Concentrate and purify via flash chromatography (DCM:MeOH 95:5) to isolate the target API[1].

Part 4: Reaction Workflow & Impurity Branching Visualization

Pathway A 2-Hydrazinylpyrazine + Cyclopentanecarbonyl Chloride B Hydrazide Intermediate (Impurity A) A->B Acylation B->B Stalled (Poor dehydration) C 3-Cyclopentyl-[1,2,4]triazolo [4,3-a]pyrazine B->C Cyclization (-H2O) D Dihydro-Intermediate (Impurity B) C->D H2, Pd/C (1st Eq) D->D Stalled (Catalyst poisoning) E 3-Cyclopentyl-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine D->E H2, Pd/C (2nd Eq) F 7-Nitroso Impurity (Impurity C) E->F Trace Nitrites (Storage/Process)

Reaction workflow and impurity branching for 3-cyclopentyl-tetrahydrotriazolopyrazine synthesis.

References

  • Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

  • Nitroso-Sitagliptin Who/Where/Limit? Nitrosamines Exchange (USP) URL:[Link]

Sources

Optimization

optimizing reaction conditions for 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine scale-up

Technical Support Center: Process Optimization & Troubleshooting Target Molecule: 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Platform: Kilo-Lab to Pilot-Plant Scale-Up Welcome to the Technical Support Cente...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Optimization & Troubleshooting Target Molecule: 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Platform: Kilo-Lab to Pilot-Plant Scale-Up

Welcome to the Technical Support Center for the scale-up synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. These fused bicyclic scaffolds are critical intermediates in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, P2X7 receptor antagonists, and NK-3 receptor antagonists[1].

Transitioning this synthesis from the bench to the pilot plant presents significant chemical engineering challenges, particularly concerning exothermic control, viscous reaction mixtures, and transition-metal catalyst poisoning[2]. This guide provides field-proven, causality-driven solutions to ensure a self-validating and high-yielding process.

Process Workflow Overview

Workflow N1 1. Hydrazinolysis Reagent: Hydrazine Hydrate Substrate: 2-Chloropyrazine N2 Intermediate 1 2-Hydrazinopyrazine N1->N2 Exothermic Control (T < 10 °C) N3 2. Acylation & Cyclodehydration Reagents: Cyclopentanecarbonyl Chloride, TFAA, MsOH N2->N3 Isolation via Crystallization N4 Intermediate 2 3-Cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine N3->N4 -H2O Ring Closure N5 3. Catalytic Hydrogenation Reagents: H2, 10% Pd/C, HCl (aq) N4->N5 Aqueous Workup & Solvent Swap N6 Target Active Pharmaceutical Ingredient 3-Cyclopentyl-5H,6H,7H,8H- [1,2,4]triazolo[4,3-a]pyrazine HCl N5->N6 Pyrazine Reduction (Acidic Media)

Synthetic workflow for 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine scale-up.

Module 1: Hydrazinolysis of 2-Chloropyrazine

Q: During our 5 kg scale-up, the reaction between 2-chloropyrazine and hydrazine hydrate generated a dangerous exotherm and resulted in high levels of a highly insoluble byproduct. What is the mechanism of this failure, and how do we prevent it?

A: The reaction is a classic nucleophilic aromatic substitution ( SN​Ar ). The exotherm is driven by the high reactivity of hydrazine and the release of HCl (which is neutralized by excess hydrazine). The insoluble byproduct you are observing is 1,2-bis(pyrazin-2-yl)hydrazine .

Causality: Once 2-hydrazinopyrazine forms, its terminal primary amine remains highly nucleophilic. If the local concentration of 2-chloropyrazine is higher than hydrazine (e.g., due to poor mixing or incorrect addition order), the newly formed 2-hydrazinopyrazine will attack a second molecule of 2-chloropyrazine, creating the bis-substituted dimer.

Solution:

  • Reverse Addition: Never add hydrazine to the pyrazine. Always add 2-chloropyrazine dropwise to a large molar excess (3.0–5.0 equivalents) of hydrazine hydrate.

  • Temperature Control: Maintain the reaction temperature strictly between 0 °C and 10 °C during the addition phase to control the exotherm, then slowly warm to room temperature to drive conversion.

Module 2: Triazole Ring Cyclodehydration

Q: Our bench chemists used polyphosphoric acid (PPA) at 140 °C to drive the cyclodehydration of the acyl hydrazide intermediate. On a 10-liter scale, the mixture became a gelatinous, intractable mass that ruined our agitator[3]. How can we achieve ring closure under scalable conditions?

A: PPA is notorious for creating highly viscous, gelatinous mixtures that suffer from catastrophic heat and mass transfer failures in standard stirred-tank reactors[3]. Furthermore, forcing conditions (refluxing for days or microwave irradiation) are not viable for cGMP manufacturing[2].

Causality: Cyclodehydration requires the activation of the carbonyl oxygen to make it a better leaving group, allowing the pyrazine nitrogen to attack and close the 5-membered triazole ring. Instead of using a bulk viscous acid like PPA, you can use a highly reactive, low-viscosity dehydrating system: Trifluoroacetic anhydride (TFAA) and Methanesulfonic acid (MsOH) [4]. TFAA rapidly forms a mixed anhydride with the substrate, and the catalytic MsOH drives the cyclization at much lower temperatures (typically 60–80 °C).

Step-by-Step Protocol: Scalable Cyclodehydration
  • Acylation: To a solution of 2-hydrazinopyrazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly dose cyclopentanecarbonyl chloride (1.05 eq) while maintaining T < 10 °C.

  • IPC Check: Verify complete consumption of 2-hydrazinopyrazine via HPLC.

  • Solvent Swap: Distill off DCM and replace with chlorobenzene (or toluene) to achieve a concentration of ~0.5 M.

  • Cyclization: Add Trifluoroacetic anhydride (1.5 eq) followed by Methanesulfonic acid (0.2 eq)[4].

  • Heating: Heat the mixture to 80 °C for 4 hours. The byproduct (trifluoroacetic acid) will gently reflux.

  • Workup: Cool to 20 °C, quench with 1M NaOH to pH 8, and extract the aqueous layer. The organic layer contains the highly pure 3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine.

Module 3: Catalytic Hydrogenation (Pyrazine Reduction)

Q: The final hydrogenation step to reduce the pyrazine ring to the 5,6,7,8-tetrahydro derivative is stalling. We are using 10% Pd/C in ethanol under 3 atm of H2​ , but the reaction stops at ~40% conversion. Why is this happening?

A: The reduction of the pyrazine ring is widely documented as the most problematic step in this synthesis, often yielding merely ~50% under standard conditions[2]. The low yield and irreproducibility are caused by severe catalyst poisoning [5].

Causality: Pyrazine nitrogens, and particularly the partially reduced intermediate species (e.g., dihydropyrazines), possess lone pairs that strongly coordinate to the active palladium sites on the Pd/C catalyst. This coordination blocks the adsorption of hydrogen gas, effectively "poisoning" the catalyst and stalling the reaction mid-way.

Solution: The reaction must be run under acidic conditions . By adding a stoichiometric excess of hydrochloric acid (HCl), the basic nitrogens are protonated. A protonated nitrogen lacks the free lone pair required to coordinate with and poison the palladium surface. Furthermore, this approach directly yields the target compound as a highly stable, crystalline hydrochloride salt[1].

Quantitative Data: Hydrogenation Condition Optimization
Solvent SystemCatalystAdditiveTemp / PressureConversion (%)Impurity Profile
Ethanol10% Pd/C (50% wet)None25 °C / 1 atm< 40% (Stalled)High partially reduced intermediates
Methanol10% Pd/C (dry)None40 °C / 3 atm65%Catalyst poisoning observed
Ethanol10% Pd/C (50% wet)1.2 eq HCl25 °C / 1 atm> 98%Clean; isolated as HCl salt
Isopropanol / H2​O 10% Pd/C (50% wet) 1.2 eq HCl 40 °C / 3 atm > 99% Excellent purity; highly scalable
Step-by-Step Protocol: Acid-Promoted Catalytic Hydrogenation
  • Preparation: Charge a Hastelloy pressure reactor with 3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine (1.0 eq) and Isopropanol/Water (8:2 v/v, 10 volumes).

  • Acidification: Slowly charge concentrated aqueous HCl (1.2 eq) to the reactor. Self-Validation: The pH of the solution should drop below 2.0.

  • Catalyst Loading: Inert the reactor with N2​ (3 purge cycles). Charge 10% Pd/C (50% wet paste, 10 wt% relative to substrate)[6].

  • Hydrogenation: Purge the reactor with H2​ gas (3 cycles). Pressurize to 3 atm (approx. 45 psi) and heat the jacket to 40 °C.

  • Monitoring: Monitor hydrogen uptake via mass flow controller. The reaction is complete when H2​ consumption ceases (typically 6–8 hours).

  • Filtration & Isolation: Cool to 20 °C, purge with N2​ , and filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to 3 volumes, then add anti-solvent (e.g., ethyl acetate) to precipitate the target 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride as a white crystalline solid.

References

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Source: Arabian Journal of Chemistry URL:[Link]

  • WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)
  • Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain Source: ACS Publications URL:[Link]

  • Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists Source: PubMed Central (PMC) / NIH URL:[Link]

  • US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the poor organic solubility of fused heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the poor organic solubility of fused heterocyclic building blocks. The compound 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine presents a classic paradox: it possesses a lipophilic cyclopentyl ring, yet its core remains stubbornly insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

This guide deconstructs the mechanistic root causes of this behavior and provides field-validated, self-checking protocols to overcome these bottlenecks in your synthetic workflows.

Section 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why is this specific triazolopyrazine core so insoluble in standard non-polar organic solvents despite the lipophilic cyclopentyl group? A1: The insolubility is a direct consequence of high crystal lattice energy driven by robust intermolecular hydrogen bonding. The 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core contains multiple nitrogen atoms. Specifically, the secondary amine at the N7 position acts as a strong hydrogen-bond donor, while the sp2-hybridized nitrogens in the triazole ring act as powerful hydrogen-bond acceptors. This creates a highly stable, self-associating polymeric network in the solid state. Standard organic solvents lack the dielectric constant and H-bond disruption capabilities required to break this lattice. As noted in chemical property profiles for the [1,2,4]triazolo[4,3-a]pyrazine parent system, the presence of these nitrogen atoms heavily dictates its moderate solubility strictly in polar 1[1].

Q2: I need to run a reaction immediately and cannot chemically modify the compound. What are the optimal solvent systems? A2: If chemical modification (like protection) is prohibited by your synthetic route, you must rely on solvent systems capable of competitive hydrogen bonding. Pure DCM or EtOAc will fail. Instead, utilize polar aprotic solvents or specific binary co-solvent mixtures. Methanol has been shown to effectively solvate hydrochloride salts and free bases of the tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . For free bases, a binary mixture of DCM and Methanol (typically 9:1 or 8:2 v/v) is highly effective. The methanol disrupts the intermolecular H-bonds, while the DCM solvates the lipophilic cyclopentyl moiety.

Table 1: Quantitative Solubility Profile & Solvent Selection

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL) at 25°CMechanistic Rationale
Dichloromethane (DCM) 8.9< 1.0Fails to disrupt N-H···N hydrogen bonding network.
Ethyl Acetate (EtOAc) 6.0< 0.5Insufficient polarity and H-bond acceptor strength.
Methanol (MeOH) 32.715 - 20Protic solvent; competitively hydrogen bonds with the triazole core.
DMSO 46.7> 50High polarity and strong H-bond acceptor; breaks lattice energy.
DCM:MeOH (9:1 v/v) ~11.330 - 40Synergistic: MeOH disrupts H-bonds, DCM solvates the cyclopentyl group.

Q3: How can I permanently resolve this handling issue for multi-step downstream synthesis? A3: The most definitive solution is the temporary protection of the N7 secondary amine. By installing a tert-butyloxycarbonyl (Boc) group, you eliminate the sole hydrogen-bond donor on the molecule. This single modification drastically lowers the crystal lattice energy and increases the overall lipophilicity, rendering the compound highly soluble in standard solvents like DCM, EtOAc, and even THF. This approach is standard practice when handling drug-like 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine cores in medicinal chemistry2[2].

Section 2: Decision Workflows & Visualizations

To determine the best approach for your specific experiment, consult the decision matrix below.

SolubilityDecisionTree Start Solubility Issue: 3-Cyclopentyl-triazolopyrazine Q1 Is N7-protection compatible with downstream synthesis? Start->Q1 Yes_Mod Perform N7-Boc Protection (Eliminates H-Bond Donor) Q1->Yes_Mod Yes No_Mod Must remain underivatized (Free base or salt) Q1->No_Mod No Q2 Target Reaction Environment? No_Mod->Q2 Polar Use DMSO, DMF, or DCM:MeOH (9:1) mixture Q2->Polar Polar Tolerant NonPolar Form Lipophilic Salt (e.g., Tosylate or Mesylate) Q2->NonPolar Requires Non-Polar

Figure 1: Decision tree for resolving triazolopyrazine solubility based on synthetic constraints.

Section 3: Self-Validating Experimental Protocols
Protocol A: N7-Boc Protection for Enhanced Organic Solubility

Causality Note: This protocol uses a biphasic or mixed solvent system initially because the starting material is insoluble in pure DCM. As the reaction proceeds and the Boc group is installed, the product will fully dissolve, providing a built-in visual cue of reaction progress.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent (eq) of 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine in a 1:1 mixture of DCM and DMF (0.2 M concentration). Why DMF? It partially solvates the starting material to allow the reaction to initiate.

  • Base Addition: Add 2.0 eq of Triethylamine (Et3N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Why DMAP? DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the sterically hindered secondary amine.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) dissolved in minimal DCM.

  • Validation Check 1 (Visual): Remove the ice bath and stir at room temperature. Over 2-4 hours, the cloudy suspension will transition into a clear, homogeneous solution. This physical change confirms the disruption of the H-bond network and successful protection.

  • Validation Check 2 (TLC): Run a TLC (Eluent: 5% MeOH in DCM). The starting material will stay near the baseline (highly polar), while the Boc-protected product will migrate significantly higher (Rf ~ 0.5).

  • Workup: Quench with water. Extract the aqueous layer 3x with pure DCM. The product is now fully soluble in DCM. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

BocWorkflow Step1 Suspend in DCM/DMF (1:1) Step2 Add Et3N (2 eq) & DMAP (0.1 eq) Step1->Step2 Step3 Add Boc2O (1.2 eq) at 0°C -> RT Step2->Step3 Step4 Visual Check: Suspension clears Step3->Step4 Step5 Aqueous Workup Extract with DCM Step4->Step5

Figure 2: Step-by-step workflow for N7-Boc protection with visual validation checkpoints.

Protocol B: Co-Solvent Dissolution for Direct Use

If protection is not viable, use this protocol to prepare a homogenous solution for immediate coupling reactions.

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine into a dry flask.

  • Primary Solvation: Add Methanol equivalent to 10% of your total desired solvent volume. Sonicate for 5 minutes. Causality: The concentrated protic environment rapidly breaks the solid-state hydrogen bonds.

  • Dilution: Slowly add Dichloromethane (DCM) for the remaining 90% of the volume while stirring vigorously.

  • Validation Check: The solution should remain perfectly clear. If turbidity appears, add Methanol dropwise (up to 15% total volume) until clarity is restored. This solution is now ready for amide coupling or alkylation reactions.

References
  • CymitQuimica. "CAS 274-82-8: [1,2,4]triazolo[4,3-a]pyrazine." CymitQuimica Catalog.
  • TCI Chemicals. "SAFETY DATA SHEET: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride." TCI Chemicals.
  • ACS Publications. "Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain." Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Purification of Crude 3-cyclopentyl-5H,6H,7H,8H-triazolo[4,3-a]pyrazine

Technical Support Center: Purification of Crude 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine This guide provides in-depth technical support for researchers, scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine. Our focus is on delivering practical, field-proven insights and troubleshooting strategies to achieve high purity for this important heterocyclic scaffold.

Understanding the Molecule and Purification Challenges

The 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocycle.[4][5][6] Such structures are prevalent in medicinal chemistry due to their diverse biological activities.[7][8][9][10][11] However, the basic nitrogen atoms that make them pharmacologically interesting also present specific purification challenges. These compounds often exhibit high polarity and can interact strongly with acidic stationary phases like standard silica gel, leading to issues such as peak tailing, streaking, and even on-column degradation.[1][12]

Common Impurities to Expect:

  • Unreacted Starting Materials: Such as hydrazines or pyrazine precursors.

  • Reaction Reagents: Catalysts, coupling agents, or excess reagents used in the synthesis.

  • Side-Products: Isomers, over-alkylated products, or products from incomplete cyclization.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Strategic Purification Workflow

A successful purification strategy moves from a bulk, cost-effective method to a high-resolution technique if necessary. The choice depends on the initial purity of the crude material and the final purity requirement.

Purification Workflow crude Crude Product (Post-Workup) purity_check1 Purity Assessment (TLC, LC-MS) crude->purity_check1 recrystallization Recrystallization (Bulk Purification) purity_check1->recrystallization >85% pure & crystallizable column Flash Column Chromatography purity_check1->column <85% pure or complex mixture purity_check2 Purity Assessment (HPLC, NMR) recrystallization->purity_check2 column->purity_check2 hplc Preparative HPLC (High Purity Polish) purity_check2->hplc Impurities remain final_product Pure Product (>98%) purity_check2->final_product Purity OK hplc->final_product Method Selection start Assess Crude Material (TLC/LC-MS) flash Flash Chromatography (with NEt3) start->flash Multiple impurities or Rf difference > 0.1 recrys Recrystallization start->recrys Mainly one spot & crystalline prep_hplc Preparative HPLC start->prep_hplc Very close spots or isomers present end Pure Compound flash->end recrys->end prep_hplc->end

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique synthetic challenges associ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique synthetic challenges associated with the 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine core.

The 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, famously serving as the primary pharmacophore in DPP-4 inhibitors (e.g., Sitagliptin) and potent P2X7 receptor antagonists . While functionalization typically targets the N7 secondary amine to generate amides, ureas, or alkylated derivatives , replacing a smaller C3 substituent (like a methyl or trifluoromethyl group) with a bulky cyclopentyl group introduces severe steric and conformational barriers. This guide provides mechanistic insights and field-proven protocols to overcome these limitations.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the 3-cyclopentyl group drastically reduce N7 reactivity compared to the 3-trifluoromethyl analog? A: The root cause is a severe peri-interaction (analogous to allylic A(1,3) strain) between the bulky C3-cyclopentyl group and the equatorial protons at the adjacent C5 position. To minimize this steric clash, the tetrahydropyrazine ring is forced out of its flexible half-chair state into a rigid pseudo-boat conformation. In this locked geometry, the axial protons at C6 and C8 physically shield the N7 lone pair. This steric shielding drastically increases the activation energy required for electrophilic attack, rendering standard coupling conditions ineffective.

Q2: My standard EDC/HOBt coupling for N7 acylation is yielding <20% product. What is the recommended alternative? A: EDC/HOBt generates an active ester that is too bulky to penetrate the shielded N7 pocket. You must switch to highly electrophilic uronium/aminium salts like COMU or use acyl chlorides/fluorides. COMU is particularly effective because its morpholino group is less sterically demanding than the dimethylamino groups of HATU. Furthermore, the addition of DMAP (4-Dimethylaminopyridine) is critical; DMAP acts as a small, highly nucleophilic "shuttle" that can bypass the steric shield to transfer the acyl group to N7.

Q3: How can I optimize reductive amination at N7 with bulky aldehydes? A: In reductive amination, the rate-limiting step for this hindered core is the formation of the iminium ion. Spontaneous condensation will fail. You must use a strong Lewis acid and water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) , to forcefully drive the equilibrium toward the iminium intermediate before introducing the reducing agent (NaBH(OAc)₃).

Part 2: Mechanistic & Workflow Visualizations

ConformationalStrain C3 Bulky 3-Cyclopentyl Substitution Peri Peri-Interaction with C5 Equatorial Protons C3->Peri Conform Tetrahydropyrazine Ring Puckering (Pseudo-Boat) Peri->Conform Shield Steric Shielding of N7 Secondary Amine Conform->Shield LowReact Standard Reagents Fail (e.g., EDC/HOBt) Shield->LowReact Sol1 Highly Electrophilic Reagents (COMU, Acyl Fluorides) Shield->Sol1 Acylation Sol2 Lewis Acid Catalysis (Ti(OiPr)4) Shield->Sol2 Alkylation Success Successful N7 Functionalization Sol1->Success Sol2->Success

Mechanistic pathway of C3-induced steric hindrance and targeted chemical resolutions.

Workflow Start Initiate N7 Functionalization Check Reaction Type? Start->Check Acyl N-Acylation Check->Acyl Alkyl Reductive Amination Check->Alkyl AcylPrep Pre-activate Acid with COMU + DIPEA (15 min) Acyl->AcylPrep AlkylPrep Mix Amine + Aldehyde + Ti(OiPr)4 (1.5 eq) Alkyl->AlkylPrep AcylAdd Add Triazolopyrazine + DMAP (0.1 eq) AcylPrep->AcylAdd LCMS LC-MS Conversion Check AcylAdd->LCMS AlkylAdd Stir 4h, then add NaBH(OAc)3 at 50°C AlkylPrep->AlkylAdd AlkylAdd->LCMS Done Aqueous Workup & Purification LCMS->Done >90% Opt Increase Temp to 60°C or add 0.5 eq DMAP LCMS->Opt <90% Opt->LCMS

Self-validating troubleshooting workflow for N7-acylation and reductive amination.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Comparative Efficacy of Coupling Reagents for N7-Acylation

Data reflects the coupling of 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with a standard aliphatic carboxylic acid.

Coupling ReagentBase / AdditiveTemp (°C)Time (h)Conversion (%)
EDC·HCl / HOBtDIPEA2524< 15
HATUDIPEA251265
COMU DIPEA / DMAP 40 6 92
Acyl Chloride2,6-Lutidine25488
Protocol A: High-Yield N7-Acylation via COMU/DMAP Activation

This protocol is designed as a self-validating system. The pre-activation step ensures the sterically hindered amine is only exposed to the fully formed active ester, preventing dead-end salt formation.

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add COMU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for exactly 15 minutes.

  • Nucleophilic Shuttle Addition: Add 3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (1.0 eq) followed immediately by DMAP (0.1 eq). Causality: DMAP is strictly required to act as an acyl-transfer catalyst that physically fits into the hindered N7 pocket.

  • Thermal Driving: Elevate the reaction temperature to 40 °C and stir for 6 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to workup only if the unreacted amine peak is <5% by UV area.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination

Standard reductive amination fails here due to the inability to form the iminium ion. Titanium catalysis forces this equilibrium.

  • Iminium Formation: In a dry vial under N₂, combine the triazolopyrazine core (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) dropwise. Stir the mixture at 60 °C for 4 hours. Causality: Ti(OiPr)₄ acts as both a potent Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly trap the generated water.

  • Reduction: Cool the reaction strictly to room temperature (to prevent thermal decomposition of the reducing agent). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) in small portions.

  • Maturation: Re-heat the reaction to 50 °C and stir for 12 hours. Monitor by LC-MS.

  • Workup: Quench carefully with 1N NaOH (this precipitates the titanium as insoluble TiO₂ salts). Stir vigorously for 30 minutes, then filter the suspension through a pad of Celite. Extract the filtrate with DCM, dry over MgSO₄, and concentrate.

References

  • Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain. ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry, 2020. URL:[Link]

  • Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, 2, 4]triazolo[4,3-a]pyrazine: Synthesis, characterization, antimicrobial activity and docking studies. Phosphorus, Sulfur, and Silicon and the Related Elements, 2019. URL:[Link]

Reference Data & Comparative Studies

Validation

3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vs other triazolopyrazine scaffolds

Title: Comparative Profiling of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Against Dominant Triazolopyrazine Scaffolds Executive Summary & Structural Rationale The [1,2,4]triazolo[4,3-a]pyrazine framework i...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Against Dominant Triazolopyrazine Scaffolds

Executive Summary & Structural Rationale

The [1,2,4]triazolo[4,3-a]pyrazine framework is a privileged, nitrogen-rich heterocyclic scaffold in medicinal chemistry, renowned for its pharmacological versatility across oncology, infectious diseases, and metabolic disorders[1]. By manipulating the saturation of the pyrazine ring and the substitution at the C3 position of the triazole, medicinal chemists can drastically alter the scaffold's physicochemical properties and target selectivity[2].

This guide objectively compares the partially saturated, sp³-enriched 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine against two dominant alternatives: the fully aromatic 3-aryl-[1,2,4]triazolo[4,3-a]pyrazine (optimized for kinase inhibition)[3] and the highly electron-withdrawn 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (the core of the DPP-IV inhibitor sitagliptin)[2].

Mechanistic Profiling & Physicochemical Causality

The decision to utilize a specific triazolopyrazine derivative hinges on the structural requirements of the biological target.

  • 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (Aliphatic/Saturated): The reduction of the pyrazine ring to a piperazine equivalent increases the fraction of sp³ hybridized carbons (Fsp³). This saturation breaks the planarity of the molecule, introducing conformational flexibility and significantly improving aqueous solubility compared to flat, aromatic analogs. The 3-cyclopentyl group provides a bulky, lipophilic anchor that is ideal for occupying hydrophobic pockets in allosteric sites or G-protein-coupled receptors (GPCRs), where induced fit is required.

  • 3-Aryl-[1,2,4]triazolo[4,3-a]pyrazine (Fully Aromatic): Maintaining the unsaturation of the pyrazine ring results in a rigid, planar structure. This planarity is critical for ATP-competitive kinase inhibitors (e.g., c-Met and VEGFR-2 inhibitors), as the flat scaffold efficiently intercalates into the narrow adenine-binding pocket of the kinase hinge region[3]. Furthermore, the fully aromatic system allows for extensive π-π stacking interactions with gatekeeper residues.

  • 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (Electron-Withdrawn/Saturated): The substitution of an aliphatic or aryl group with a trifluoromethyl (-CF₃) group drastically alters the electron density of the triazole ring. The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of adjacent basic nitrogens, enhancing metabolic stability against cytochrome P450 oxidation while maintaining the sp³-driven solubility of the tetrahydro core[2].

ScaffoldDivergence Core Triazolo[4,3-a]pyrazine Core Scaffold Aromatic Fully Aromatic (Planar, High sp2) Core->Aromatic Oxidation/Retention Tetrahydro 5,6,7,8-Tetrahydro (Flexible, High sp3) Core->Tetrahydro Ring Reduction Aryl 3-Aryl Substituted (Kinase/c-Met Inhibitors) Aromatic->Aryl Cross-Coupling CF3 3-Trifluoromethyl (DPP-IV/Metabolic) Tetrahydro->CF3 CF3-Hydrazine Condensation Cyclo 3-Cyclopentyl (Allosteric/GPCRs) Tetrahydro->Cyclo Cyclopentyl Derivatization

Structural divergence of triazolopyrazine scaffolds based on saturation and C3-substitution.

Quantitative Performance Comparison

The following table synthesizes the comparative performance metrics of these scaffolds based on established medicinal chemistry data[2],[4],[3].

Scaffold ClassRepresentative C3-SubstitutionTarget ProfilePlanarity (sp² fraction)Aqueous SolubilityPrimary Clinical/Research Application
Tetrahydro (sp³-rich) 3-CyclopentylGPCRs, Allosteric sitesLowHighCNS, Exploratory pharmacology
Fully Aromatic 3-Aryl (e.g., 4-chlorophenyl)c-Met, VEGFR-2, P. falciparumHighLow to ModerateOncology[3], Antimalarial (OSM Series 4)[4]
Tetrahydro (sp³-rich) 3-TrifluoromethylDPP-IV (Proteases)LowHighType 2 Diabetes (Sitagliptin)[2]

Self-Validating Experimental Protocols

To objectively evaluate the performance of these scaffolds, rigorous, self-validating assays must be employed. Below are the standard methodologies for evaluating triazolopyrazine derivatives.

Protocol A: Late-Stage Functionalization (Photoredox Derivatization)

To generate a library of 3-cyclopentyl vs. 3-aryl analogs without de novo synthesis, late-stage functionalization (LSF) via photoredox catalysis is utilized. This method exploits C-H bonds as chemical handles, bypassing costly multi-step syntheses[4].

  • Reaction Setup: Dissolve the core triazolopyrazine scaffold (0.1 mmol) in a degassed mixture of DMSO/H₂O (9:1).

    • Causality: The 9:1 ratio ensures total dissolution of the lipophilic scaffold while providing enough aqueous media to stabilize radical intermediates.

  • Catalyst Addition: Add the photocatalyst (e.g., Ir(dFppy)₃, 2 mol%) and the appropriate alkyl/aryl radical precursor (e.g., cyclopentyl sulfinate for the 3-cyclopentyl derivative).

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) for 16 hours at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The presence of a disproportionation side-product (often seen in triazolopyrazine radical chemistry) acts as an internal indicator that the radical cascade was successfully initiated[4].

  • Purification: Purify via reverse-phase HPLC to achieve ≥95% purity, confirmed by ¹H/¹³C NMR.

Protocol B: Self-Validating Kinase Inhibition Assay (TR-FRET)

Aromatic triazolopyrazines are potent c-Met inhibitors[3]. To compare the 3-cyclopentyl (negative control for flat kinase pockets) and 3-aryl derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used.

  • Enzyme Preparation: Incubate recombinant c-Met kinase (1 nM) with the triazolopyrazine compounds (10-point dose-response, 0.1 nM to 10 µM) in assay buffer for 30 minutes.

    • Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors before the reaction is initiated, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add ATP and the specific peptide substrate.

    • Critical Causality: The ATP concentration must be set exactly at the apparent Km​ for c-Met. If ATP is too high, competitive inhibitors will appear falsely inactive; if too low, weak inhibitors will appear falsely potent.

  • Detection: Stop the reaction after 60 minutes with EDTA (to chelate Mg²⁺ and halt kinase activity). Add Europium-labeled anti-phosphotyrosine antibody and SureLight APC.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO (vehicle) as the negative control and a known c-Met inhibitor (e.g., foretinib) as the positive control[3]. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

  • Data Analysis: Measure the FRET signal (665 nm / 615 nm ratio) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

AssayWorkflow Prep Prepare Triazolopyrazine Library (10-point dose) Enzyme Incubate with c-Met/VEGFR-2 (Pre-equilibration) Prep->Enzyme ATP Add ATP at apparent Km (Prevents Artifacts) Enzyme->ATP Read TR-FRET Signal Detection (Phosphorylation state) ATP->Read Analyze Z'-Factor Validation & IC50 Calculation Read->Analyze

Self-validating high-throughput TR-FRET kinase assay workflow for triazolopyrazines.

Conclusion

The substitution pattern and saturation state of the triazolopyrazine scaffold dictate its trajectory in drug discovery. While the fully aromatic 3-aryl derivatives dominate the oncology landscape as potent, planar kinase inhibitors[3], the 3-cyclopentyl-tetrahydro variants offer an sp³-enriched, highly soluble alternative. This structural flexibility makes the 3-cyclopentyl scaffold an optimal starting point for targeting complex, non-planar allosteric pockets where traditional flat heterocycles fail due to poor solubility or off-target toxicity.

References

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Source: Arabian Journal of Chemistry URL: [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development Source: Taylor & Francis URL: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds Source: MDPI URL: [Link]

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors Source: NIH / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-cyclopentyl-5H,6H,7H,8H-triazolo[4,3-a]pyrazine

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine Introduction The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine

Introduction

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications.[4] The specific analogue, 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine, represents a novel chemical entity whose journey from laboratory synthesis to potential clinical use is critically dependent on our ability to accurately and reliably measure its concentration. Whether assessing the purity of an active pharmaceutical ingredient (API), determining its concentration in a formulated drug product, or quantifying its levels in complex biological matrices like plasma for pharmacokinetic (PK) and toxicokinetic (TK) studies, the analytical method is the bedrock upon which data integrity rests.[5][6]

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[7] This is not merely a procedural formality but a cornerstone of scientific rigor and a mandatory regulatory requirement stipulated by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10] This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine. We will explore detailed validation protocols, present comparative performance data, and explain the causality behind the experimental choices, equipping researchers and drug development professionals with the insights to select and validate the most appropriate method for their application.

The Regulatory Framework: A Foundation of Trustworthiness

The validation of analytical methods is governed by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The foundational document, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for demonstrating that a method is fit-for-purpose.[7][11] For methods used in bioanalysis (e.g., measuring drug levels in plasma), the ICH M10 guideline on Bioanalytical Method Validation is the reigning standard.[12]

These guidelines define a set of validation parameters that must be rigorously evaluated. Each parameter serves to build a complete picture of the method's performance, creating a self-validating system where the data collectively prove the method's reliability.

Core Validation Parameters (ICH Q2(R1)) :[13]

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability : Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility : Expresses the precision between laboratories (collaborative studies).

  • Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for validating an analytical method in accordance with these principles.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Validation Parameter Execution cluster_Evaluation Phase 3: Evaluation & Reporting Define_Purpose Define Method's Intended Purpose (e.g., QC Assay, PK Study) Develop_Method Develop Analytical Procedure (Optimize Chromatography, etc.) Define_Purpose->Develop_Method Define_Acceptance_Criteria Define Validation Protocol & Acceptance Criteria Develop_Method->Define_Acceptance_Criteria Specificity Specificity / Selectivity Define_Acceptance_Criteria->Specificity Linearity_Range Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness Compare_Results Compare Results to Acceptance Criteria Robustness->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: A typical workflow for analytical method validation, progressing from planning and development through parameter execution to final evaluation and reporting.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical requirements, particularly the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust, cost-effective, and widely used technique.[14] It separates compounds based on their interaction with a stationary phase (e.g., a C18 column) and a liquid mobile phase.[15] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it passes through the detector. Its primary strength lies in the analysis of relatively clean samples where the analyte concentration is high, such as in API purity testing or drug product assays.[16]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation of HPLC with the exceptional sensitivity and specificity of a mass spectrometer.[6][17] After chromatographic separation, the analyte is ionized, and the mass spectrometer selects a specific precursor ion (the molecule with a specific mass-to-charge ratio, m/z). This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out noise from complex biological matrices. This makes LC-MS/MS the gold standard for bioanalysis, enabling the quantification of drugs in plasma at nanogram or even picogram per milliliter levels.[6][18]

Method 1: RP-HPLC-UV for API Purity and Assay

This method is designed for the accurate quantification (assay) of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine as a drug substance and for determining its purity by separating it from potential process-related impurities or degradants.

Experimental Protocol
  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reference Standard (RS) of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine (purity ≥ 99.5%).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (reagent grade).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Causality: A C18 column is chosen for its versatility and excellent retention of moderately non-polar compounds like the target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier ensures consistent protonation of the analyte, leading to sharp, symmetrical peak shapes and reproducible retention times.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. Causality: A gradient is used to ensure that any impurities with different polarities are effectively separated from the main analyte peak and eluted from the column in a reasonable time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance, λmax, determined by DAD). Causality: The triazolopyrazine core is expected to have strong UV absorbance, making UV detection suitable.[14] λmax provides the highest sensitivity.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the RS and dissolve in a 25 mL volumetric flask with 50:50 ACN:Water diluent.

    • Calibration Standards: Prepare a series of at least five standards by serially diluting the stock solution to cover the range of 50% to 150% of the target assay concentration (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 mg/mL).

    • Sample Solution (Target: 0.2 mg/mL): Accurately weigh ~20 mg of the API sample and prepare as per the stock solution in a 100 mL flask.

Validation Performance Data (Hypothetical)
Validation ParameterAcceptance Criteria (Typical)Hypothetical ResultPass/Fail
Specificity No interference at analyte retention timeNo interfering peaks in blank or placebo. Peak purity index > 0.999.Pass
Linearity (r²) r² ≥ 0.9990.9998Pass
Range 0.05 - 0.25 mg/mLDemonstratedPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% (at 3 levels)Pass
Precision (RSD%)
- RepeatabilityRSD ≤ 1.0%0.45%Pass
- Intermediate PrecisionRSD ≤ 2.0%1.10%Pass
LOQ S/N ≥ 10, with acceptable accuracy/precision0.5 µg/mLPass
Robustness RSD of results ≤ 2.0%Passed variations in flow rate (±0.1), pH (±0.2), and temp (±2°C)Pass

Method 2: LC-MS/MS for Quantification in Human Plasma

This method is designed for high-sensitivity quantification of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine in human plasma, as required for pharmacokinetic studies following low clinical doses.

Experimental Protocol
  • Instrumentation and Materials:

    • LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reference Standard (RS) of the analyte and a suitable Internal Standard (IS), such as a stable-isotope labeled version of the analyte. Causality: An IS is crucial in bioanalysis to correct for variability in sample preparation and instrument response.[18] A stable-isotope labeled version is the ideal choice as it co-elutes and has nearly identical chemical properties.

    • LC-MS grade ACN, methanol, and water.

    • Formic acid (LC-MS grade).

    • Human plasma (with anticoagulant, e.g., K2EDTA).

  • Sample Preparation: Protein Precipitation

    • Pipette 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.

    • Add 10 µL of IS working solution (e.g., 100 ng/mL in methanol).

    • Add 200 µL of cold ACN containing 0.1% formic acid to precipitate proteins. Causality: Protein precipitation is a fast and effective way to remove the bulk of plasma proteins which would otherwise foul the column and ion source.[6]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Causality: A smaller column dimension and particle size are used for faster analysis and sharper peaks, which is common in high-throughput bioanalysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 3 minutes, hold for 0.5 min, return to initial and equilibrate for 0.5 min. Total run time: 4 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Settings (Hypothetical):

      • Ionization Mode: ESI Positive. Causality: The nitrogen-rich triazolopyrazine structure is basic and readily accepts a proton to form a positive ion.

      • MRM Transitions:

        • Analyte: m/z 205.1 → 136.1 (Precursor → Product)

        • IS: m/z 209.1 → 140.1 (e.g., for a +4 Da labeled IS)

      • MS parameters like collision energy and source temperatures would be optimized experimentally.

Validation Performance Data (Hypothetical)
Validation ParameterAcceptance Criteria (EMA/FDA)[5][9]Hypothetical ResultPass/Fail
Selectivity No significant interference at the LLOQ levelNo interference in 6 unique plasma lotsPass
Linearity (r²) r² ≥ 0.99, weighted regression (1/x or 1/x²)0.998 (weighted 1/x²)Pass
Range (LLOQ to ULOQ) 0.1 - 100 ng/mLDemonstratedPass
Intra- & Inter-Assay Accuracy Within ±15% of nominal (±20% at LLOQ)-1.5% to +3.8% biasPass
Intra- & Inter-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)CVs from 2.5% to 7.9%Pass
Lower Limit of Quantitation (LLOQ) S/N ≥ 5, Accuracy/Precision within ±20%0.1 ng/mLPass
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV of 8.2%Pass
Recovery Consistent and reproducible~85%Pass
Stability Within ±15% of initial concentrationStable for 24h at RT, 3 freeze-thaw cycles, 60 days at -80°CPass

Comparative Analysis and Method Selection

The choice between these two validated methods is not about which is "better" but which is "fitter" for the intended purpose. The tables above clearly show that while both methods are valid, they are optimized for vastly different applications.

FeatureRP-HPLC-UVLC-MS/MS
Primary Application API/Drug Product Assay, PurityBioanalysis (PK/TK), Trace Analysis
Sensitivity (LOQ) Moderate (~0.5 µg/mL)Extremely High (~0.1 ng/mL)
Selectivity Good (Chromatographic)Exceptional (Mass-based)
Matrix Tolerance Low (Requires clean samples)High (Tolerates complex matrices)
Cost (Instrument/Run) Low to ModerateHigh
Throughput ModerateHigh (with fast gradients)
Complexity LowHigh

The following decision tree can guide the selection process for a new analytical task.

Method_Selection_Decision_Tree Start What is the analytical purpose? Matrix What is the sample matrix? Start->Matrix Assay / Purity LC_MSMS Select LC-MS/MS Start->LC_MSMS Bioanalysis (PK/TK) Concentration Expected Analyte Concentration? Matrix->Concentration API / Drug Product (Clean Matrix) Matrix->LC_MSMS Biological (Plasma, Urine, etc.) HPLC_UV Select HPLC-UV Concentration->HPLC_UV High (>1 µg/mL) Concentration->LC_MSMS Low (<1 µg/mL)

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 3-Cyclopentyl-5H,6H,7H,8H-triazolo[4,3-a]pyrazine Batches

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine Batches Introduction: The Imperative of Batch-to-Batch Consistency In the realm of dr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine Batches

Introduction: The Imperative of Batch-to-Batch Consistency

In the realm of drug discovery and development, the chemical and structural integrity of a compound is paramount. For a molecule like 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine, which belongs to a class of nitrogen-rich heterocyclic compounds often explored for their pharmacological potential, ensuring batch-to-batch consistency is not merely a quality control checkbox; it is the foundation of reproducible biological data and, ultimately, patient safety.[4][5] Variations in purity, the presence of residual solvents, or the emergence of synthetic by-products can drastically alter a compound's efficacy and toxicity profile.

This guide provides a comprehensive framework for researchers and quality control specialists to rigorously compare different batches of 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Chapter 1: The Spectroscopic Toolkit for Quality Control

A multi-pronged analytical approach is essential for a comprehensive structural and purity assessment. No single technique can provide a complete picture. By combining NMR, MS, and IR, we create a robust analytical package that interrogates the molecule's atomic connectivity, molecular weight, and functional groups, respectively.

G cluster_0 Batch Comparison Workflow Start Receive New Batch of Compound Ref Establish/Obtain Reference Standard Data Start->Ref NMR 1H & 13C NMR Spectroscopy Ref->NMR Acquire Data MS Mass Spectrometry (LC-MS) Ref->MS Acquire Data IR Infrared (FT-IR) Spectroscopy Ref->IR Acquire Data Compare Compare Data vs. Reference Standard NMR->Compare MS->Compare IR->Compare Pass Batch Passes QC Compare->Pass Data Matches Fail Batch Fails QC (Investigate Discrepancies) Compare->Fail Discrepancy Found

Caption: High-level workflow for spectroscopic quality control of new chemical batches.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[6] For batch comparison, both ¹H and ¹³C NMR are crucial for confirming the covalent structure and identifying organic impurities. Quantitative ¹H NMR (qNMR) can further be employed to determine absolute purity with high accuracy.[7][8][9]

Predicted NMR Spectra for 3-Cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine

Before analysis, it is critical to predict the expected spectrum based on the known structure.

  • Structure and Numbering: (Illustrative structure, actual numbering may vary by convention)

  • ¹H NMR Prediction: We anticipate signals from the tetrahydropyrazine ring protons and the cyclopentyl protons. The tetrahydropyrazine protons will likely appear as complex multiplets due to their diastereotopic nature and coupling. The cyclopentyl protons will also show multiplets.

  • ¹³C NMR Prediction: The molecule has 9 carbon atoms. Due to symmetry, some carbons in the cyclopentyl ring may be equivalent. We expect to see distinct signals for the triazole carbons, the pyrazine carbons, and the cyclopentyl carbons in characteristic regions of the spectrum.[10][11]

Experimental Protocol: ¹H NMR

Rationale: This protocol is designed for high-resolution data suitable for structural confirmation and purity assessment. The choice of solvent (CDCl₃) is common for many organic molecules, and TMS serves as a universal internal standard.[12]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample (both reference and new batch) into separate clean, dry NMR tubes.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to each tube.

    • Cap the tubes and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Acquisition (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical TMS peak).

    • Acquire the spectrum with the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 5 seconds (Crucial for quantitative integration)[8]

      • Number of Scans: 16-32 (average to improve signal-to-noise)

  • Data Processing:

    • Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz).

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks, including those of residual solvents (e.g., CHCl₃ at ~7.26 ppm) and impurities.

Data Comparison: ¹H NMR

The data from the new batch must be compared against the reference standard for three key attributes: chemical shift, multiplicity (splitting pattern), and integration.

Table 1: Exemplary ¹H NMR Data Comparison

Assignment Reference Standard (δ, ppm) New Batch (δ, ppm) Expected Multiplicity Expected Integration Analysis Notes
H-3~4.85~4.85t2HChemical shifts should match within ±0.02 ppm.
H-5~4.10~4.10t2HMultiplicity should be identical.
H-6~3.40~3.40m2HRelative integration values must be consistent.
Cyclopentyl-CH~3.15~3.15m1HCheck for new, unexpected signals.
Cyclopentyl-CH₂~2.10-1.60~2.10-1.60m8HCheck for residual solvent peaks and compare their integration to the main compound.
Impurity ANot Present1.25 (t)t-A triplet at 1.25 ppm could indicate residual triethylamine.
Experimental Protocol & Comparison: ¹³C NMR

Rationale: ¹³C NMR provides a direct count of unique carbon environments. A proton-decoupled experiment is standard, simplifying the spectrum to singlets for each carbon.[11]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire with a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise, as ¹³C has a low natural abundance.

  • Processing & Comparison:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the spectrum using the CDCl₃ triplet centered at ~77.16 ppm.

    • Compare the chemical shifts of all peaks. The number of peaks should be identical, and their chemical shifts should align closely with the reference.

Table 2: Exemplary ¹³C NMR Data Comparison

Assignment Reference Standard (δ, ppm) New Batch (δ, ppm) Analysis Notes
C=N (Triazole)~155.2~155.2All expected carbon signals must be present.
C-cyclopentyl (Triazole)~165.8~165.8Chemical shifts should match within ±0.2 ppm.
C-3~45.1~45.1Absence of a signal could indicate a missing part of the molecule.
C-5~42.7~42.7New, weak signals suggest the presence of impurities.
C-6~21.5~21.5
Cyclopentyl-CH~38.4~38.4
Cyclopentyl-CH₂~32.5~32.5
Cyclopentyl-CH₂~25.9~25.9
Impurity BNot Present35.1A peak at 35.1 ppm does not correspond to the target structure.

Chapter 3: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

Experimental Protocol: LC-MS

Rationale: Coupling liquid chromatography (LC) with MS allows for the separation of the main component from impurities before mass analysis, providing both purity information (from the chromatogram) and mass confirmation. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of polar molecule.

  • Sample Preparation:

    • Prepare a dilute solution of each batch (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Instrumentation & Acquisition (ESI-MS):

    • LC Method: Use a standard C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • MS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen atoms in the heterocyclic system are readily protonated.

      • Mass Range: Scan from m/z 100 to 500.

      • Acquire data for both the reference and the new batch under identical conditions.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for purity. The main peak should have a retention time that matches the reference standard.

    • Extract the mass spectrum from the main peak. Identify the molecular ion peak. For 3-cyclopentyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine (C₁₀H₁₆N₄, Mol. Wt: 192.26), the expected protonated molecular ion [M+H]⁺ should appear at m/z 193.27.

    • Analyze fragmentation patterns for structural consistency.[2]

Data Comparison: MS

Table 3: Exemplary Mass Spectrometry Data Comparison

Ion Expected m/z Reference Standard (m/z) New Batch (m/z) Analysis Notes
[M+H]⁺193.27193.27193.27The molecular ion must be present and match the expected mass.
[M-C₅H₈+H]⁺125.10125.10125.10Key fragments (e.g., loss of the cyclopentyl group) should be consistent.
Impurity C [M+H]⁺-Not Present207.29An ion at m/z 207.29 suggests an impurity with a mass of 206, possibly a methylated analog.

Chapter 4: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] While less specific than NMR for overall structure, it is excellent for quickly verifying the presence of key bonds and the absence of certain impurities (e.g., carbonyls from starting materials).

Experimental Protocol: FT-IR (ATR)

Rationale: Attenuated Total Reflectance (ATR) is a modern FT-IR technique that requires minimal sample preparation and is highly reproducible.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the new batch to the reference standard. The "fingerprint region" (<1500 cm⁻¹) is particularly important as it contains a complex pattern of vibrations unique to the molecule.[16]

Data Comparison: IR

Table 4: Exemplary IR Data Comparison

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Standard (cm⁻¹) New Batch (cm⁻¹) Analysis Notes
C-H stretch (aliphatic)2850-30002955, 28702955, 2870Peak positions should align.
C=N stretch (triazole)1600-168016451645Relative intensities of major peaks should be similar.
C-N stretch1250-135013101310The overall pattern in the fingerprint region (400-1500 cm⁻¹) must match.
C=O stretch (impurity)1700-1750Not Present1720 (weak)A weak peak at 1720 cm⁻¹ could indicate an unreacted starting material or an oxidation by-product.

Chapter 5: Synthesizing the Data – A Holistic Assessment

No single data point determines the fate of a batch. The decision to pass or fail a batch is based on a holistic review of all spectroscopic data.

G cluster_1 Data Interpretation Logic Start All Data Acquired NMR_Check NMR Data Match Reference? Start->NMR_Check MS_Check MS Data Match Reference? NMR_Check->MS_Check Yes Fail_Structure Fail: Incorrect Structure or Major Impurity NMR_Check->Fail_Structure No IR_Check IR Data Match Reference? MS_Check->IR_Check Yes MS_Check->Fail_Structure No Impurity_Check New Impurity Signals Present? IR_Check->Impurity_Check Yes IR_Check->Fail_Structure No Pass Batch Meets Specification Impurity_Check->Pass No Fail_Purity Fail: Minor Impurity (Requires Identification and Quantification) Impurity_Check->Fail_Purity Yes

Caption: Decision tree for the evaluation of batch-to-batch spectroscopic data.

A consistent dataset across all three techniques provides high confidence in the identity, purity, and structural integrity of the new batch. If discrepancies arise, such as the appearance of new peaks in the NMR or a new mass in the MS, a formal investigation is required. This may involve isolating and identifying the impurity to assess its potential impact on the compound's intended application.

Conclusion

The rigorous, multi-technique spectroscopic comparison outlined in this guide is a critical component of quality assurance in any scientific endeavor involving synthetic molecules. By understanding the principles behind each technique and adhering to systematic protocols for data acquisition and comparison, researchers can ensure the reliability and reproducibility of their work, from initial experiments to advanced drug development.

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Feasible Synthetic Routes

Reactant of Route 1
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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